Product packaging for 2-Hydroxy-4-Methoxybenzaldehyde(Cat. No.:CAS No. 673-22-3)

2-Hydroxy-4-Methoxybenzaldehyde

Cat. No.: B030951
CAS No.: 673-22-3
M. Wt: 152.15 g/mol
InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzaldehyde is a key organic compound and versatile synthetic intermediate of significant interest in various research fields. Its structure, featuring both phenolic hydroxyl and aldehyde functional groups, allows it to act as a privileged scaffold in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for ligands in coordination chemistry. In pharmaceutical and cosmetic research, it is widely investigated as a synthetic analog of natural products for its potential UV-absorbing properties, serving as a building block for novel sunscreens and photostabilizers. Its mechanism of action in these applications is attributed to its ability to absorb high-energy ultraviolet radiation and dissipate it as harmless heat, a process facilitated by excited-state intramolecular proton transfer (ESIPT). Furthermore, this aldehyde is a crucial starting material for synthesizing flavonoids, coumarin derivatives, and other pharmacologically active molecules, enabling studies into antioxidant, anti-inflammatory, and antimicrobial activities. Researchers value this compound for its role in developing new materials, such as metal-organic frameworks (MOFs), and as a standard in analytical chemistry for method development and calibration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B030951 2-Hydroxy-4-Methoxybenzaldehyde CAS No. 673-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUODJNEIXSNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID1060970
Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Molecular Weight

152.15 g/mol
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Physical Description

White or yellow to beige crystal
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Density

1.231
Record name 2-Hydroxy-4-methoxybenzaldehyde
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CAS No.

673-22-3
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 4-methoxysalicylaldehyde
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Record name 4-METHOXYSALICYLALDEHYDE
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Foundational & Exploratory

2-Hydroxy-4-Methoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Hydroxy-4-Methoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound that is an isomer of vanillin.[1] It is a member of the methoxybenzene and phenol classes of compounds.[2][3] At room temperature, it typically appears as a creamy white to beige or light brown crystalline powder.[4] This compound is found naturally in organisms such as Periploca sepium, Tarenna attenuata, and black walnut.[2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[2][5]
Synonyms 4-Methoxysalicylaldehyde, o-Hydroxy-p-methoxybenzaldehyde[2][4][5]
CAS Number 673-22-3[2][5]
Molecular Formula C₈H₈O₃[1][2][5]
Molecular Weight 152.15 g/mol [1][2]
Appearance Creamy white to beige or light brown crystalline powder[4][6][7]
Melting Point 41-43 °C[4]
Boiling Point 124 °C at 12 mmHg; 269-270 °C at 760 mmHg[4][8][9]
Density ~1.231 g/cm³ (estimate)[2]
Solubility Insoluble in water; Soluble in ethanol, methanol, and DMSO.[4][10]
pKa (Strongest Acidic) 8.31 (predicted)[3]
logP 1.31 - 1.87 (predicted)[3]
Polar Surface Area 46.53 Ų[3]

Chemical Structure

This compound consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 1.[11] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of these groups makes it a versatile intermediate in organic synthesis.[7]

Figure 1: Chemical Structure of this compound

Experimental Protocols

A common method for the synthesis of this compound involves the selective methylation of 2,4-Dihydroxybenzaldehyde.[12] The protocol below is a representative example based on the methylation of a similar hydroxybenzaldehyde.

Protocol: Synthesis via Selective Methylation

  • Dissolution: Dissolve the starting material, 2,4-Dihydroxybenzaldehyde, in a suitable solvent such as acetone in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Base Addition: Add a base, such as potassium carbonate, to the solution. The base deprotonates the more acidic phenolic hydroxyl group.

  • Methylation: While stirring the mixture, add dimethyl sulfate dropwise.[13] The temperature should be carefully controlled, typically maintained between 40–45°C.[13]

  • Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture. The product can be extracted using an organic solvent like ether.[13] The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]

  • Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure this compound.[13]

Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.[13]

The identity and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Injection: Inject a small volume of the sample into the GC instrument.

    • Separation: The compound travels through a capillary column, and its retention time is recorded.

    • Detection: The eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum, showing the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint for identification.[5][14]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

    • Analysis: The IR spectrum is recorded. Characteristic peaks corresponding to the functional groups (O-H stretch from the hydroxyl group, C=O stretch from the aldehyde, C-O stretch from the ether, and aromatic C-H stretches) confirm the structure.[5][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Record ¹H NMR and ¹³C NMR spectra.[17][18][19] The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure, confirming the positions and connectivity of all atoms.

Biological Activity: Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[10][20] It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a reported ID₅₀ of 4.3 μg/mL.[20] This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine, particularly for conditions related to hyperpigmentation.

G Tyrosinase Tyrosinase Enzyme DOPAquinone DOPAquinone (Product) Tyrosinase->DOPAquinone Catalyzes LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Inhibits

Figure 2: Inhibition of Tyrosinase by this compound

References

A Comprehensive Technical Guide on the Natural Occurrence and Biological Significance of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxy-4-Methoxybenzaldehyde

This compound (HMB), a structural isomer of vanillin, is an aromatic compound of significant interest due to its pleasant aroma and diverse biological activities.[1][2] It is a key flavoring component in various traditional foods and beverages and serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth overview of its natural occurrence in the plant kingdom, its biosynthetic origins, reported pharmacological activities, and detailed experimental protocols for its extraction and analysis.

Chemical Profile:

  • IUPAC Name: this compound[5]

  • Synonyms: 4-Methoxysalicylaldehyde, p-Anisaldehyde, 2-hydroxy-[2][5]

  • CAS Number: 673-22-3[3]

  • Molecular Formula: C₈H₈O₃[5]

  • Molecular Weight: 152.15 g/mol [5]

  • Appearance: White to off-white or beige crystalline powder.[2][6]

  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol.[5][7]

Natural Occurrence in the Plant Kingdom

This compound is predominantly found in the roots and root barks of several plant species, where it often exists as the major component of the volatile oils.[8][9] Its presence is a defining characteristic of the aromatic roots of plants like Decalepis hamiltonii and Hemidesmus indicus, which are used in traditional medicine and culinary preparations.[10][11]

Table 1: Plant Species Containing this compound

FamilyGenus and SpeciesPlant PartConcentration/Yield
Apocynaceae (formerly Asclepiadaceae)Decalepis hamiltonii (Wight & Arn.)Tuberous RootsMajor volatile component (up to 96% of essential oil); 0.03% to 0.54% of root weight.[9][10][11]
Apocynaceae (formerly Asclepiadaceae)Hemidesmus indicus (L.) R.Br.RootsMajor volatile component (up to 91% of essential oil); 0.03% to 0.54% of root weight.[9][11][12]
Apocynaceae (formerly Asclepiadaceae)Periploca sepium (Bunge)Root BarkMajor component of essential oil (78.8%).[13]
Apocynaceae (formerly Asclepiadaceae)Mondia whitei (Hook) SkeelsRootPrincipal tyrosinase inhibitor.[14]
AnacardiaceaeRhus vulgaris (Meikle)RootPrincipal tyrosinase inhibitor.[14]
AnacardiaceaeSclerocarya caffra (Sond)BarkPrincipal tyrosinase inhibitor.[14][15]
RubiaceaeTarenna attenuata (Hook.f.) Hutch.Not specifiedReported presence.[5][16]
JuglandaceaeJuglans nigra (L.)Not specifiedReported presence.[16][17]

Biosynthesis in Plants

The biosynthesis of this compound is linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[4][8] Studies on Hemidesmus indicus have indicated that the enzyme Phenylalanine Ammonia-Lyase (PAL) plays a crucial role.[18] PAL catalyzes the deamination of phenylalanine to produce cinnamic acid, a key precursor for various phenylpropanoids, including HMB.[4][8] The suppression of PAL activity has been shown to decrease the accumulation of HMB, confirming its origin via this pathway.[18]

Biosynthetic_Pathway_of_HMB Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid Intermediates Series of Intermediates (e.g., p-Coumaric acid) CinnamicAcid->Intermediates Hydroxylation, Methylation etc. HMB 2-Hydroxy-4- methoxybenzaldehyde Intermediates->HMB

Caption: Putative Phenylpropanoid Pathway for HMB Biosynthesis.

Biological Activities and Pharmacological Potential

This compound exhibits a broad spectrum of biological activities, making it a compound of high interest for drug development. Its properties range from antimicrobial and antioxidant to enzyme inhibition.

Table 2: Summary of Biological Activities of this compound

ActivityTarget/AssayResults (MIC, IC₅₀, etc.)Reference(s)
Antibacterial Gram-positive bacteria (e.g., S. aureus)MIC: 100-200 µg/mL[13][19]
Gram-negative bacteria (e.g., E. coli)MIC: 125-200 µg/mL[13][19]
Methicillin-resistant S. aureus (MRSA)MIC: 1024 µg/mL; Disrupts biofilms.[20][21]
Proteus mirabilisMIC: 200 µg/mL; Inhibits biofilm formation.[22]
Antifungal Candida albicansMIC: 150 µg/mL[19]
Fusarium graminearumInhibits mycelial growth by disrupting ergosterol biosynthesis.[23]
Antioxidant DPPH radical scavengingIC₅₀: 9.04 mg/mL[19]
Metal chelating (Ferrozine-Fe²⁺ complex)IC₅₀: 2.31 mg/mL[19]
Enzyme Inhibition Mushroom TyrosinaseIC₅₀: 4.3 µg/mL (0.03 mM)[14]

digraph "Biological_Activities_of_HMB" {
graph [splines=true, overlap=false];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];

// Central Node HMB [label="this compound\n(HMB)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Activity Nodes Antimicrobial [label="Antimicrobial Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity", fillcolor="#FBBC05", fontcolor="#202124"]; EnzymeInhibition [label="Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Antimicrobial Antibacterial [label="Antibacterial\n(Gram+/Gram-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antifungal [label="Antifungal\n(e.g., C. albicans)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibiofilm [label="Anti-biofilm\n(e.g., MRSA, P. mirabilis)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Antioxidant RadicalScavenging [label="Radical Scavenging\n(DPPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalChelation [label="Metal Chelation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Enzyme Inhibition Tyrosinase [label="Tyrosinase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HMB -> Antimicrobial [color="#5F6368"]; HMB -> Antioxidant [color="#5F6368"]; HMB -> EnzymeInhibition [color="#5F6368"]; HMB -> AntiInflammatory [color="#5F6368"];

Antimicrobial -> Antibacterial [color="#5F6368"]; Antimicrobial -> Antifungal [color="#5F6368"]; Antimicrobial -> Antibiofilm [color="#5F6368"];

Antioxidant -> RadicalScavenging [color="#5F6368"]; Antioxidant -> MetalChelation [color="#5F6368"];

EnzymeInhibition -> Tyrosinase [color="#5F6368"]; }

Caption: Overview of HMB's Key Biological Activities.

Experimental Protocols

Extraction from Plant Material

The most effective method reported for the extraction of HMB, a volatile compound, from plant matrices like the roots of D. hamiltonii and H. indicus is steam hydrodistillation.[9][11]

Extraction_Workflow Start Plant Material (e.g., Dried Roots) Grinding Grinding to Coarse Powder Start->Grinding Distillation Steam Hydrodistillation (e.g., Clevenger apparatus) Grinding->Distillation Collection Collection of Volatile Oil Distillation->Collection Drying Drying of Oil (e.g., over Na₂SO₄) Collection->Drying End Pure Volatile Oil (High HMB content) Drying->End

Caption: General Workflow for HMB Extraction via Distillation.

Detailed Protocol: Steam Hydrodistillation of Decalepis hamiltonii Roots

This protocol is adapted from the methodology described for the analysis of HMB in plant roots.[9][11]

  • Materials:

    • Dried tuberous roots of Decalepis hamiltonii.

    • Grinder or mill.

    • Clevenger-type apparatus for hydrodistillation.

    • Heating mantle.

    • Distilled water.

    • Anhydrous sodium sulfate.

    • Glass vials for storage.

  • Procedure:

    • Sample Preparation: Take a known quantity (e.g., 100 g) of dried D. hamiltonii roots and grind them into a coarse powder.

    • Distillation Setup: Place the powdered root material into a round-bottom flask of the Clevenger apparatus. Add a sufficient volume of distilled water to immerse the powder completely (e.g., 500 mL).

    • Hydrodistillation: Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

    • Collection: Continue the distillation for a period of 3-4 hours. The volatile oil, being less dense than water, will separate and collect in the calibrated arm of the Clevenger trap.

    • Isolation and Drying: Carefully collect the separated oil from the trap. To remove any residual water, dry the oil over a small amount of anhydrous sodium sulfate.

    • Storage: Transfer the clear, dried oil to an airtight glass vial and store at 4°C in the dark until further analysis.

Quantification by Gas Chromatography (GC)

Gas chromatography is a robust and precise method for the quantification of HMB in the extracted volatile oil.[9][11]

  • Principle: The volatile components of the sample are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column. A detector quantifies the amount of each component as it elutes.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for essential oil analysis (e.g., DB-5, HP-5, or equivalent).

    • Injector (Split/Splitless).

    • Carrier gas (Helium or Nitrogen).

    • Data acquisition and processing software.

  • Detailed Protocol Example (GC-FID Analysis):

    • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., ethanol or hexane). Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). An internal standard, such as benzyl butyrate, can be added to both standards and samples to improve accuracy.[9]

    • Sample Preparation: Dilute a known weight of the extracted volatile oil in the same solvent used for the standards to a concentration that falls within the calibration range.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

      • Carrier Gas Flow Rate: 1.0 mL/min (Helium).

      • Injection Volume: 1 µL (Split ratio, e.g., 1:50).

    • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solution.

    • Quantification: Identify the HMB peak in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of HMB in the sample using the regression equation from the calibration curve. The final content in the original plant material is expressed as a percentage or mg/g of the dry weight.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic aldehyde with a well-documented presence in several medicinal and aromatic plants. Its significant biological activities, particularly its antimicrobial and antioxidant properties, position it as a promising lead compound for the development of new therapeutic agents and natural preservatives.[2][13][20] The established protocols for its extraction and quantification provide a solid foundation for quality control and further research.

Future investigations should focus on elucidating the complete biosynthetic pathway in different plant species, exploring its mechanism of action for various biological activities at a molecular level, and conducting preclinical and clinical studies to validate its therapeutic potential. The development of sustainable production methods, including plant tissue culture and metabolic engineering, could also be crucial for meeting potential commercial demand.[24][25]

References

Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxy-4-Methoxybenzaldehyde (CAS No: 673-22-3), a significant compound in synthetic and natural product chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.46Singlet1HAr-OH
9.68Singlet1HH -C=O
7.39Doublet1HAr-H (C6)
6.52Doublet1HAr-H (C5)
6.45Singlet1HAr-H (C3)
3.86Singlet3HO-CH₃

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
194.8C =O
166.3C 4-O
164.7C 2-O
134.9C 6
114.5C 1
105.5C 5
98.4C 3
55.7O-C H₃

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-3400BroadO-H stretch (phenolic)
2840, 2940MediumC-H stretch (alkane)
1645StrongC=O stretch (aromatic aldehyde)
1620, 1575, 1490MediumC=C stretch (aromatic ring)
1260StrongC-O stretch (aryl ether)
1150StrongC-O stretch (phenol)

Technique: Attenuated Total Reflectance (ATR) or KBr-Pellet.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 152.15 g/mol .[1]

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
152High[M]⁺ (Molecular Ion)
151100 (Base Peak)[M-H]⁺
123Moderate[M-CHO]⁺
95Moderate[M-CHO-CO]⁺
67LowFurther Fragmentation

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] An internal standard such as Tetramethylsilane (TMS) is often added for chemical shift calibration.[2]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.[2]

  • Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming : The magnetic field is then shimmed to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition : For ¹H NMR, a standard pulse sequence is used, and a number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

ATR-FTIR Spectroscopy Protocol
  • Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is recorded. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.[3]

  • Pressure Application : A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the crystal surface.[3][4]

  • Spectrum Acquisition : The infrared spectrum is then recorded. The IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.[5]

  • Cleaning : After the measurement, the crystal surface is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.[3]

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample like this compound, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source.[6]

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[7][8]

  • Fragmentation : The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[7]

  • Mass Analysis : The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Place Place Solid on ATR Crystal (for IR) Sample->Place Vaporize Vaporize in Ion Source (for MS) Sample->Vaporize NMR_Acq NMR Spectrometer: Acquire FID Dissolve->NMR_Acq IR_Acq FTIR Spectrometer: Record Interferogram Place->IR_Acq MS_Acq Mass Spectrometer: Separate & Detect Ions Vaporize->MS_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum (m/z vs. Intensity) MS_Acq->MS_Proc NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Proc->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Proc->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

References

2-Hydroxy-4-Methoxybenzaldehyde as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an aromatic compound that serves as a crucial intermediate and versatile building block in the field of organic synthesis.[1][2][3] Its unique structure, featuring a benzaldehyde scaffold with strategically placed hydroxyl and methoxy groups, imparts a high degree of reactivity and allows for the construction of a diverse array of complex molecules.[1] This compound is a valuable precursor in the synthesis of numerous heterocyclic compounds, including flavonoids, chalcones, coumarins, and Schiff bases, many of which exhibit significant biological activities.[4][5][6] Consequently, this compound is of great interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutic agents with anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][7] This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades.

Physicochemical Properties

This compound is a creamy white to light brown crystalline powder.[8] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 673-22-3[8][9]
Molecular Formula C₈H₈O₃[9][10]
Molecular Weight 152.15 g/mol [10]
Melting Point 41-43 °C[8]
Boiling Point 271.5 ± 20.0 °C at 760 mmHg[1]
Appearance Creamy white to beige or light brown crystalline powder[8]
Solubility Soluble in methanol, ethanol, and other organic solvents; insoluble in water.[8]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective methylation of 2,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis from 2,4-Dihydroxybenzaldehyde

This procedure outlines the synthesis of this compound via the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfate in the presence of a base.[11]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (4 g, 28.9 mmol) in 50 ml of acetone, add potassium carbonate (4 g, 28.9 mmol) and dimethyl sulfate (3.65 g, 28.9 mmol).[11]

  • Reflux the reaction mixture for 6 hours.[11]

  • After cooling the mixture to room temperature, filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from water to obtain pure this compound.[11]

Yield: 86.3%[11]

Applications in Organic Synthesis

The reactivity of the aldehyde and hydroxyl groups, along with the influence of the methoxy group, makes this compound a valuable precursor for a variety of important organic transformations.

Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound.[12] The Claisen-Schmidt condensation is a widely employed method for this transformation.

This protocol describes a solvent-free, environmentally friendly approach to chalcone synthesis.[13]

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH), solid

  • Mortar and pestle

  • Cold water

  • 10% Hydrochloric acid (HCl)

  • 96% Ethanol for recrystallization

Procedure:

  • Grind a mixture of the substituted acetophenone, this compound, and solid NaOH in a mortar and pestle at room temperature for approximately 30 minutes.[13]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold water.

  • Neutralize the mixture with a cold 10% HCl solution.

  • Filter the resulting precipitate.

  • Purify the crude chalcone by recrystallization from 96% ethanol.[13]

ReactantsProductYield (%)Reference
This compound + 4-methoxyacetophenone2'-Hydroxy-4,4'-dimethoxychalcone70-84[13]
This compound + 4-methylacetophenone2'-Hydroxy-4-methoxy-4'-methylchalcone70-84[13]
Synthesis of Flavonoids

Flavonoids, a class of polyphenolic compounds, can be synthesized from chalcone precursors through oxidative cyclization.

This protocol details the conversion of a chalcone, derived from this compound, into a flavone.[14]

Materials:

  • Synthesized chalcone (e.g., 2'-Hydroxy-4,4'-dimethoxychalcone)

  • Selenium dioxide (SeO₂)

  • Appropriate solvent (e.g., amyl alcohol)

Procedure:

  • Reflux the chalcone with selenium dioxide in a suitable high-boiling solvent like amyl alcohol.

  • The reaction involves an oxidative cyclization to form the flavone core.

  • After the reaction is complete, cool the mixture and isolate the product.

  • Purify the resulting flavone by recrystallization.

Synthesis of Coumarins

Coumarins can be synthesized from this compound through various condensation reactions, such as the Knoevenagel condensation.[15]

This protocol describes the synthesis of coumarin-3-carboxylic acids.[15]

Materials:

  • This compound

  • Active methylene compound (e.g., malonic acid)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture.

  • Upon completion, cool the reaction mixture to induce precipitation of the coumarin product.

  • Filter and recrystallize the product to obtain the pure coumarin derivative.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation of this compound with primary amines.[4]

This protocol outlines the synthesis of a Schiff base from this compound and an aromatic amine.[16]

Materials:

  • This compound

  • A primary amine (e.g., 4-aminobenzoic acid ethyl ester)

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in ethanol.[16]

  • Reflux the mixture. The Schiff base will precipitate out of the solution upon formation.

  • Filter the crystalline product and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.

The following table summarizes the characterization data for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate.[16]

AnalysisData
¹H NMR Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), the ethyl group, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the imine carbon.
IR (cm⁻¹) Characteristic absorption bands for O-H, C=N, and C=O stretching vibrations.
UV-Vis Absorption maxima corresponding to π-π* and n-π* electronic transitions.

Biological Activities of Derivatives

Derivatives of this compound, particularly chalcones and flavonoids, have been shown to exhibit a range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory and Anticancer Activity

Many chalcone and flavonoid derivatives exhibit potent anti-inflammatory and anticancer properties.[7][12] Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1][17][18]

  • NF-κB Signaling Pathway: Flavonoids have been identified as inhibitors of the NF-κB signaling pathway.[1][2] This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers.[2][19] Flavonoids can inhibit the activation of IκB kinase, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[18][20] Dysregulation of this pathway is a hallmark of many cancers.[18] Chalcone derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.[17]

Visualizations

Workflow for the Synthesis of Bioactive Heterocycles

The following diagram illustrates the central role of this compound as a precursor in the synthesis of various bioactive compounds.

G 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde This compound This compound 2,4-Dihydroxybenzaldehyde->this compound Methylation Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Condensation Coumarins Coumarins This compound->Coumarins Knoevenagel Condensation Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with Primary Amines Flavonoids Flavonoids Chalcones->Flavonoids Oxidative Cyclization Bioactive Molecules Bioactive Molecules Chalcones->Bioactive Molecules Flavonoids->Bioactive Molecules Coumarins->Bioactive Molecules Schiff Bases->Bioactive Molecules

Caption: Synthetic routes from this compound.

Inhibition of the NF-κB Signaling Pathway by Flavonoids

This diagram depicts the mechanism by which flavonoids can inhibit the pro-inflammatory NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα-NF-κB Complex IκBα NF-κB IKK->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Ubiquitination & Degradation Ubiquitination & Degradation IκBα-NF-κB Complex->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->NF-κB Releases Flavonoids Flavonoids Flavonoids->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Induces

Caption: Flavonoid-mediated inhibition of NF-κB signaling.

Modulation of the MAPK Signaling Pathway by Chalcones

This diagram illustrates how chalcones can interfere with the MAPK signaling pathway, a key regulator of cell fate.

G Growth Factors, Stress Growth Factors, Stress Receptor Receptor Growth Factors, Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Apoptosis Apoptosis Chalcones Chalcones Chalcones->RAF Inhibits Chalcones->MEK Inhibits Chalcones->Apoptosis Induces

Caption: Chalcone modulation of the MAPK signaling pathway.

References

The Dichotomy of Reactivity: An In-depth Technical Guide to the Aldehyde and Hydroxyl Groups in 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, an isomer of vanillin, is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of valuable molecules, including pharmaceuticals, fragrances, and molecular probes.[1][2] Its utility stems from the presence of two key functional groups: a hydroxyl group at the 2-position and an aldehyde group at the 1-position of the benzene ring. The interplay of the electronic and steric effects of these groups, along with the methoxy substituent at the 4-position, imparts a distinct and often selective reactivity profile. This technical guide provides a comprehensive analysis of the chemical behavior of the aldehyde and hydroxyl functionalities, offering insights into their differential reactivity and the strategic manipulation of reaction conditions to achieve desired synthetic outcomes.

Comparative Reactivity of the Hydroxyl and Aldehyde Groups

The chemical persona of this compound is dominated by the electronic interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde group. This intricate electronic environment dictates the reactivity of each functional group.

The Hydroxyl Group: A Tale of Two Effects

The phenolic hydroxyl group at the 2-position exhibits a nuanced reactivity. While phenols are generally acidic and their hydroxyl groups can act as nucleophiles, the proximity of the aldehyde group in this compound significantly modulates this behavior.

Intramolecular Hydrogen Bonding: A critical feature governing the hydroxyl group's reactivity is the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the aldehyde group. This interaction decreases the acidity of the phenolic proton, making it less available for abstraction by a base. Consequently, the nucleophilicity of the hydroxyl oxygen is also diminished. This phenomenon is well-documented in similar ortho-hydroxyaryl aldehydes and ketones.

Electronic Effects: The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increased electron density can influence the reactivity of the entire molecule in electrophilic aromatic substitution reactions.

The Aldehyde Group: An Electrophilic Hub

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for nucleophilic attack. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde group can be further fine-tuned by the electronic contributions of the ring substituents. The electron-donating hydroxyl and methoxy groups increase the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally not sufficient to prevent typical aldehyde reactions.

Selective Reactions Targeting the Hydroxyl Group

The diminished reactivity of the 2-hydroxyl group due to intramolecular hydrogen bonding necessitates specific reaction conditions to achieve selective modification.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis, a classic method for forming ethers, can be applied to the hydroxyl group of this compound.[3][4] Due to the reduced acidity of the phenolic proton, a strong base is typically required to generate the corresponding phenoxide anion, which then acts as a nucleophile.

Experimental Protocol: O-Benzylation of this compound

  • Deprotonation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired O-benzylated product.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved using acylating agents like acetic anhydride or acyl chlorides, typically in the presence of a base such as pyridine or triethylamine.[5] The base serves to activate the acylating agent and neutralize the acidic byproduct.

Experimental Protocol: O-Acetylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine.

  • Acylation: Add acetic anhydride (1.5 eq.) to the solution at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate in vacuo, and purify the residue by chromatography or recrystallization to obtain the acetylated product.[6]

Selective Reactions Targeting the Aldehyde Group

The electrophilic nature of the aldehyde group allows for a wide range of selective transformations, provided that the mildly acidic hydroxyl group is not targeted by the reagents.

Reduction to an Alcohol

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[1] The phenolic hydroxyl group generally does not react under these conditions.

Experimental Protocol: Reduction of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic. Remove the solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding benzyl alcohol.[7]

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malonic Acid

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.), malonic acid (1.1 eq.), and a catalytic amount of piperidine in pyridine as the solvent.

  • Reaction Conditions: Heat the mixture at reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the corresponding cinnamic acid derivative.

Quantitative Data Summary

Reaction TypeFunctional Group TargetedReagent(s)Expected Relative RateTypical Yield Range
O-AlkylationHydroxylAlkyl halide, Strong BaseModerate to Slow60-80%
O-AcylationHydroxylAcyl halide/anhydride, BaseModerate70-90%
ReductionAldehydeNaBH₄Fast85-95%
Knoevenagel CondensationAldehydeActive Methylene Compound, BaseModerate to Fast75-90%

Visualization of Key Concepts

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the reactivity of the hydroxyl and aldehyde groups.

G Factors Influencing Reactivity cluster_hydroxyl Hydroxyl Group Reactivity cluster_aldehyde Aldehyde Group Reactivity cluster_substituents Substituent Effects H_bond Intramolecular H-Bonding Acidity Decreased Acidity H_bond->Acidity Nucleophilicity Reduced Nucleophilicity H_bond->Nucleophilicity Electrophilicity Electrophilic Carbonyl Carbon Nucleophilic_Attack Susceptible to Nucleophilic Attack Electrophilicity->Nucleophilic_Attack Methoxy 4-Methoxy (EDG) Methoxy->Electrophilicity Slightly reduces Hydroxyl_EDG 2-Hydroxyl (EDG) Hydroxyl_EDG->Electrophilicity Slightly reduces Aldehyde_EWG 1-Aldehyde (EWG) Aldehyde_EWG->Acidity Increases (counteracted by H-bond)

Caption: Factors influencing the reactivity of functional groups.

Experimental Workflow for Selective Reduction

The following diagram outlines a typical experimental workflow for the selective reduction of the aldehyde group.

G Workflow: Selective Aldehyde Reduction Start Start: this compound in Methanol Add_NaBH4 Add NaBH4 at 0°C Start->Add_NaBH4 Stir Stir at RT Add_NaBH4->Stir Quench Quench with dil. HCl Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Product Product: (2-Hydroxy-4-methoxyphenyl)methanol Concentrate->Product

Caption: Workflow for selective aldehyde reduction.

Application in Drug Development: Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[8] Understanding its interaction with the enzyme is crucial for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of tyrosine to dopaquinone, a precursor to melanin. This compound acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[8] This dual binding mode suggests that the inhibitor interacts with the enzyme at a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency, and may also compete with the substrate at the active site.

The following diagram illustrates the proposed mechanism of tyrosinase inhibition.

G Tyrosinase Inhibition Mechanism cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibition_Outcome Reduced Melanin Production Inhibitor 2-Hydroxy-4- Methoxybenzaldehyde Tyrosinase_Enzyme Tyrosinase (E) Inhibitor->Tyrosinase_Enzyme Binds to free enzyme (E+I -> EI) ES_Complex Enzyme-Substrate (ES) Complex Inhibitor->ES_Complex Binds to ES complex (ES+I -> ESI) Tyrosinase_Enzyme->Inhibition_Outcome

Caption: Tyrosinase inhibition by this compound.

Conclusion

The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. The intramolecular hydrogen bond between the 2-hydroxyl and the aldehyde group is the linchpin that dictates the differential reactivity of these two functionalities. While the aldehyde group remains a prime target for a plethora of nucleophilic addition and condensation reactions, the hydroxyl group's reactivity is tempered, requiring more forcing conditions for its transformation. A thorough understanding of these nuances is paramount for synthetic chemists aiming to harness the full potential of this versatile molecule in the design and synthesis of complex molecular architectures with applications spanning from materials science to medicine. The insights provided in this guide are intended to empower researchers in their endeavors to strategically and selectively manipulate the aldehyde and hydroxyl groups of this compound to achieve their synthetic goals.

References

Solubility Profile of 2-Hydroxy-4-Methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-4-Methoxybenzaldehyde, a key intermediate in pharmaceutical and flavor industries. The document compiles available quantitative and qualitative solubility data in a range of common organic solvents. Detailed experimental protocols for determining solubility via gravimetric and UV-Vis spectrophotometric methods are presented to ensure reproducibility in research and development settings. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental procedures. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound (also known as 4-Methoxysalicylaldehyde) is an aromatic aldehyde with significant applications in the synthesis of pharmaceuticals and as a flavoring agent. Its chemical structure, featuring a hydroxyl, a methoxy, and an aldehyde group on a benzene ring, dictates its physicochemical properties, including its solubility in various solvents. A thorough understanding of its solubility is critical for reaction condition optimization, purification processes, formulation development, and drug delivery system design. This guide aims to provide a centralized repository of solubility data and standardized methodologies for its determination.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [2]
Melting Point 41-43 °C[3]
Appearance Creamy white to beige or light brown crystalline powder[3]
CAS Number 673-22-3[3]

Solubility Data

The solubility of this compound has been determined in a variety of common organic solvents. The following tables summarize the available quantitative and qualitative data. It is important to note that solubility can be temperature-dependent.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of this compound in various organic solvents at ambient temperature.

SolventChemical ClassSolubility (mg/mL)Reference
Dimethylformamide (DMF)Amide30[2]
Dimethyl sulfoxide (DMSO)Sulfoxide30 - 100[2][4]
EthanolAlcohol30[2]
Qualitative and Predicted Solubility Data
SolventChemical ClassSolubility DescriptionReference
MethanolAlcoholSoluble (almost transparent solution)[3][5]
Water-Insoluble / Slightly Soluble[3][5][6]
Water (Predicted)-5.19 g/L (approximately 5.19 mg/mL)[6]
General Organic Solvents-Soluble[7][8]

Note: The term "soluble" is a qualitative description and does not specify the exact amount that can be dissolved.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility measurements, standardized experimental protocols are essential. Below are two common and reliable methods for determining the solubility of this compound in organic solvents.

Isothermal Equilibrium (Gravimetric) Method

This method, also known as the shake-flask method, is a straightforward and widely used technique to determine the equilibrium solubility of a compound.[9][10]

4.1.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[9]

4.1.2. Materials and Equipment

  • This compound (crystalline solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

4.1.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed, dry container (e.g., a small beaker or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the container in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

  • Drying and Weighing: Once the solvent is completely evaporated, place the container in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Cool the container in a desiccator before each weighing.

  • Calculation: The solubility (S) in mg/mL is calculated using the following formula:

    S (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant collected (mL))

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. This compound, with its aromatic ring system, is a good candidate for this technique.[12][13]

4.2.1. Principle

A saturated solution is prepared using the isothermal equilibrium method. The saturated solution is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve of absorbance versus concentration. The solubility is determined from the concentration of the diluted solution and the dilution factor.

4.2.2. Materials and Equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials listed for the Gravimetric Method (excluding the drying oven for the final residue)

  • Volumetric flasks and pipettes for dilutions

4.2.3. Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium (Gravimetric) Method (Section 4.1.3).

  • Dilution of Saturated Solution:

    • Carefully pipette a known volume of the clear supernatant into a volumetric flask.

    • Dilute the supernatant with the same solvent to a final volume that will result in an absorbance reading within the linear range of the calibration curve. The dilution factor should be recorded accurately.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • The solubility (S) in mg/mL is then calculated using the following formula:

    S (mg/mL) = Concentration of diluted solution (mg/mL) × Dilution Factor

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Gravimetric Method Workflow A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle and centrifuge C->D E Pipette known volume of supernatant D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Weigh residue and calculate solubility G->H

Caption: Workflow for the Gravimetric Solubility Determination Method.

G cluster_1 UV-Vis Spectrophotometric Method Workflow cluster_cal Calibration cluster_sat Saturated Solution Preparation I Prepare stock and standard solutions J Measure absorbance of standards at λmax I->J K Generate calibration curve J->K O Calculate concentration from calibration curve K->O L Prepare saturated solution (as in Gravimetric Method) M Dilute supernatant to fall within calibration range L->M N Measure absorbance of diluted sample M->N N->O P Calculate solubility using dilution factor O->P

Caption: Workflow for the UV-Vis Spectrophotometric Solubility Determination Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While some quantitative data is available, further systematic studies are required to establish a comprehensive solubility profile across a wider range of solvents and temperatures. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods provided herein offer a standardized approach for researchers to generate reliable and comparable solubility data. Such data is invaluable for the efficient design and optimization of processes in the pharmaceutical and chemical industries.

References

2-Hydroxy-4-Methoxybenzaldehyde: A Comprehensive Technical Guide on the Bioactive Isomer of Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methoxybenzaldehyde (2H4MB), a structural isomer of the well-known flavoring agent vanillin, is an aromatic aldehyde of increasing scientific interest. Found in various medicinal plants, this compound serves as a versatile precursor in organic synthesis and exhibits a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-virulence properties. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis protocols, and mechanisms of action. It aims to serve as a critical resource for professionals in research and drug development by presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction: An Isomer of Interest

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is globally recognized for its characteristic aroma and is extensively used in the food, pharmaceutical, and cosmetic industries.[1][2] Its isomers, however, are less explored yet possess unique properties that warrant investigation. This compound, a naturally occurring compound identified in the roots of plants like Periploca sepium and Hemidesmus indicus, presents a distinct profile.[3][4] While sharing the same molecular formula as vanillin (C₈H₈O₃), the different arrangement of its functional groups—a hydroxyl group at position 2 and a methoxy group at position 4—leads to significant variations in its chemical reactivity and biological functions.[5][6] This guide delves into the technical details of 2H4MB, highlighting its potential as a valuable molecule in medicinal chemistry and materials science.

Physicochemical Properties and Isomeric Comparison

This compound is a pale yellow or creamy white crystalline solid at room temperature.[3][7] Its structural arrangement facilitates intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde, influencing its physical and chemical behavior. A comparison of its properties with its more famous isomer, vanillin, reveals key differences.

Table 1: Comparison of Physicochemical Properties: this compound vs. Vanillin

PropertyThis compoundVanillin (4-Hydroxy-3-methoxybenzaldehyde)
Molecular Formula C₈H₈O₃[8]C₈H₈O₃[1]
Molar Mass 152.15 g/mol [8][9]152.15 g/mol [1]
IUPAC Name This compound[9]4-hydroxy-3-methoxybenzaldehyde[2]
Appearance Creamy white to beige or light brown crystalline powder[3]White to slightly yellow crystalline solid[2]
Melting Point 41-43 °C[3]81-83 °C[1]
Boiling Point 271.5±20.0 °C at 760 mmHg[10]285 °C[1]
Water Solubility Insoluble / Slightly soluble[5][7][9]10 g/L (Slightly soluble)[1]
Organic Solvent Solubility Soluble in methanol and ethanol[7][9]Freely soluble in ethanol, ether, and chloroform[2]
CAS Number 673-22-3[8]121-33-5[1]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, typically involving the formylation and/or methylation of phenolic precursors. Below are detailed protocols for common laboratory-scale synthesis methods.

General Synthesis Workflow

The synthesis of 2H4MB generally follows a multi-step process involving reaction, quenching, extraction, and purification.

G Start Start: Phenolic Precursor (e.g., 3-Methoxyphenol) Reagents Add Reagents: - Anhydrous MgCl₂ - Paraformaldehyde - Triethylamine (Et₃N) in THF Start->Reagents Step 1 Reaction Reflux Reaction (24 hours) Reagents->Reaction Step 2 Quench Quench with 1M HCl Reaction->Quench Step 3 Extraction Extract with Ethyl Acetate (EtOAc) Quench->Extraction Step 4 Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Step 5 Concentration Concentrate Under Reduced Pressure Drying->Concentration Step 6 Purification Purification: Flash Chromatography (Silica Gel, EtOAc/Hexane) Concentration->Purification Step 7 Product Final Product: This compound Purification->Product Step 8

Figure 1: General workflow for the synthesis and purification of this compound.
Protocol 1: Formylation of 3-Methoxyphenol

This method introduces an aldehyde group onto the 3-methoxyphenol ring.

Materials:

  • 3-Methoxyphenol (resorcinol monomethyl ether)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde or Polyoxymethylene

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for eluent)

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (20 mmol), anhydrous MgCl₂ (30 mmol), paraformaldehyde (135 mmol), and anhydrous THF (100 mL).[11]

  • To the stirring solution, add triethylamine (75 mmol) at room temperature.[11]

  • Heat the reaction mixture to reflux and maintain stirring for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[11]

  • Combine the organic fractions and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[11]

  • Purify the crude residue by flash chromatography on a silica gel column using an ethyl acetate/hexane gradient to obtain pure this compound.[11]

Protocol 2: Selective Methylation of 2,4-Dihydroxybenzaldehyde

This process involves protecting one hydroxyl group via methylation.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Dimethyl Sulfate (DMS) or Methyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dilute Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde (7 mmol) in acetone (20 mL) in a round-bottom flask.[12]

  • Add potassium carbonate (7 mmol) to the solution.[12]

  • Heat the mixture to reflux with stirring.

  • Add dimethyl sulfate or methyl iodide (slight molar excess) dropwise to the refluxing mixture over 2-3 hours.[12]

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, acidify the reaction mixture with dilute H₂SO₄ and filter to remove inorganic salts.[12]

  • Evaporate the acetone from the filtrate. The resulting crude product can be purified by recrystallization or steam distillation to yield this compound.[12]

Biological Activities and Potential Applications

2H4MB has demonstrated a range of biological activities that make it a compound of interest for drug development.

Antimicrobial and Anti-virulence Activity

The compound is active against a variety of pathogenic microbes. It not only inhibits growth but can also interfere with virulence factors, making it a candidate for anti-virulence therapy.

Table 2: Summary of Antimicrobial and Anti-virulence Activities of this compound

Target OrganismActivity TypeKey Findings & Quantitative Data
Gram-Positive Bacteria (e.g., S. aureus)Antibacterial, Anti-virulenceMIC: 100-200 µg/mL. Reduces production of staphyloxanthin virulence factor. Downregulates virulence genes saeS, geh, crtM, and sigB.[13]
Gram-Negative Bacteria (e.g., P. mirabilis)Antibacterial, AntibiofilmMIC: 125-200 µg/mL.[13] At 200 µg/mL, inhibits crystalline biofilm formation and reduces swarming motility.[14]
Fungi (e.g., C. albicans)AntifungalMIC: 150 µg/mL.[13]
Fungi (e.g., F. graminearum)AntifungalMIC: 200 µg/mL. Disrupts ergosterol biosynthesis and inhibits DON mycotoxin production.[15][16]
Mechanism of Action: Anti-MRSA and Antifungal Pathways

Research indicates that 2H4MB exerts its effects by targeting specific cellular pathways. In Methicillin-Resistant Staphylococcus aureus (MRSA), it downregulates key genes in the SaeRS two-component system, which controls the expression of virulence factors.[13]

G HMB 2-Hydroxy-4- methoxybenzaldehyde SaeS SaeS (Sensor Kinase) HMB->SaeS Inhibits expression of Virulence Virulence Factor Production (e.g., Staphyloxanthin) SaeS->Virulence Regulates genes like crtM Pathogenicity Reduced MRSA Pathogenicity Virulence->Pathogenicity

Figure 2: Proposed anti-virulence mechanism of 2H4MB against MRSA via downregulation of the SaeS gene.

In fungi like Fusarium graminearum, 2H4MB disrupts the integrity of the cell membrane by interfering with the ergosterol biosynthesis pathway. This leads to increased membrane permeability and ultimately cell death.[15][16]

G HMB 2-Hydroxy-4- methoxybenzaldehyde ErgGenes Ergosterol Biosynthesis Genes (Erg2, Erg5, Erg6) HMB->ErgGenes Downregulates Ergosterol Ergosterol Synthesis ErgGenes->Ergosterol Codes for enzymes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Figure 3: Mechanism of antifungal action via disruption of the ergosterol biosynthesis pathway.
Antioxidant Activity

2H4MB exhibits notable antioxidant properties, acting as both a radical scavenger and a metal chelator. This dual activity suggests its potential use in cosmetic formulations to protect against oxidative stress.[8][13]

Table 3: Antioxidant Activity of this compound

Assay TypeMetricResult
DPPH Radical Scavenging IC₅₀9.04 mg/mL[13]
Metal Chelating (Ferrozine-Fe²⁺) IC₅₀2.31 mg/mL[13]
Other Applications

Beyond its biological activities, 2H4MB is a valuable chemical intermediate.

  • Dye and Fragrance Industry: It is used as a precursor for dyes and in the formulation of fragrances due to its pleasant aroma.[7][10]

  • Pharmaceutical Synthesis: It serves as a building block for more complex molecules, including Schiff base-metal complexes with antiproliferative activity and urolithins like Urolithin M7.[6][7][13]

  • Research Tools: Its structure makes it a candidate for developing fluorescent probes and other analytical reagents.[11]

Safety and Handling

While this compound exhibits low acute toxicity, it is classified as a hazardous substance that requires careful handling.[7][17]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[7][19]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18][19]

Conclusion

This compound is emerging from the shadow of its well-known isomer, vanillin, as a compound with significant potential in its own right. Its distinct biological profile, particularly its potent antimicrobial and anti-virulence activities, makes it a compelling lead for the development of new therapeutic agents. Furthermore, its utility as a versatile chemical intermediate in the synthesis of pharmaceuticals, dyes, and fragrances underscores its industrial relevance. This guide provides a foundational resource for researchers and developers, consolidating the current knowledge on its properties, synthesis, and applications, thereby facilitating further exploration into this promising molecule.

References

The Synthetic Landscape of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic routes to 2-hydroxy-4-methoxybenzaldehyde and its derivatives, detailing experimental protocols, quantitative analysis of reaction yields, and insights into their biological mechanisms of action.

Introduction

This compound, an isomer of vanillin, is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of derivatives with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its inherent biological activities, including antimicrobial, antifungal, and insecticidal properties, have spurred further research into the development of novel derivatives with enhanced potency and specificity.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound and its key derivatives, including Schiff bases, chalcones, and coumarins. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and a visualization of a key signaling pathway affected by this class of compounds are presented to aid researchers and drug development professionals in this field.

Synthesis of the Core Moiety: this compound

The synthesis of the foundational molecule, this compound, can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and yield considerations.

Key Synthetic Routes:
  • Formylation of 3-Methoxyphenol: This is a common strategy that introduces the aldehyde group onto the 3-methoxyphenol backbone. Several named reactions can be employed for this transformation:

    • Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.

    • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to introduce an aldehyde group ortho to the hydroxyl group.[5]

    • Gattermann Reaction: This reaction employs hydrogen cyanide and a Lewis acid catalyst for the formylation of aromatic compounds.

  • Methylation of 2,4-Dihydroxybenzaldehyde: An alternative approach involves the selective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.[5][6]

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reactions Synthetic Reactions 3-Methoxyphenol 3-Methoxyphenol Formylation (Duff, Reimer-Tiemann, Gattermann) Formylation (Duff, Reimer-Tiemann, Gattermann) 3-Methoxyphenol->Formylation (Duff, Reimer-Tiemann, Gattermann) 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Selective Methylation Selective Methylation 2,4-Dihydroxybenzaldehyde->Selective Methylation Product This compound Formylation (Duff, Reimer-Tiemann, Gattermann)->Product Selective Methylation->Product

Caption: General synthetic pathways to this compound.

Synthesis of Key Derivatives

The aldehyde and hydroxyl functionalities of this compound provide reactive handles for the synthesis of a diverse range of derivatives.

Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction between this compound and a primary amine.[7][8] These derivatives have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.

Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone.[9][10] These compounds are precursors to flavonoids and exhibit a range of biological effects.

Coumarin Derivatives

Coumarins can be synthesized from this compound through various methods, such as the Perkin reaction or Knoevenagel condensation, often involving reaction with an activated acetic acid derivative.[11][12]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of this compound and the biological activities of some of its derivatives.

Table 1: Synthesis of this compound - Reaction Yields

Starting MaterialReaction TypeCatalyst/ReagentsYield (%)Reference
ResorcinolReimer-Tiemann & MethylationHPβCD, KOH, CHCl3, (CH3)2SO448.2[5]
Resorcinol Monomethyl EtherReimer-TiemannβCD, KOH, CHCl343.9[5]
2,4-DihydroxybenzaldehydeMethylationK2CO3, (CH3)2SO4, Acetone86.3[6]
2,4-DihydroxybenzaldehydeMethylationPCD, K2CO3, CH3I, Acetone77.6[5]

Table 2: Biological Activity of this compound and Its Derivatives

CompoundActivity TypeOrganism/Cell LineMetric (Value)Reference
This compoundLarvicidalAnopheles gambiaeLD50 (22 µg/mL)[13]
2-Benzyloxy-4-methoxybenzaldehydeLarvicidalAnopheles gambiaeLD50 (10 µg/mL)[13]
2-HydroxybenzaldehydeLarvicidalAnopheles gambiaeLD50 (9 µg/mL)[13]
2-BenzyloxybenzaldehydeLarvicidalAnopheles gambiaeLD50 (4.8 µg/mL)[13]
Benzylphenyl etherLarvicidalAnopheles gambiaeLD50 (1.2 µg/mL)[13]
This compoundOvicidalAnopheles gambiaeLC50 (0.7075 ppm)[14]
This compoundAntibacterialGram-positive bacteriaMIC (100-200 µg/ml)[3]
This compoundAntibacterialGram-negative bacteriaMIC (125-200 µg/ml)[3]
This compoundAntifungalC. albicansMIC (150 µg/ml)[3]
This compoundAntifungalFusarium graminearumMIC (200 µg/mL)[4]

Experimental Protocols

Synthesis of this compound via Methylation of 2,4-Dihydroxybenzaldehyde[5]
  • A mixture of 2,4-dihydroxybenzaldehyde (7 mmoles), potassium carbonate (7 mmoles), and β-cyclodextrin (7 mmoles) in acetone (20 ml) is prepared.

  • Methyl iodide (15.6 mmoles) is added in small portions over 2-3 hours while the mixture is refluxed.

  • After the reaction period, the mixture is acidified with dilute H2SO4 and filtered.

  • The insoluble material is washed with acetone, and the combined filtrates are dried and evaporated to yield the crude product.

  • Purification can be achieved by steam distillation, yielding this compound with high purity.

Synthesis of a Schiff Base Derivative from this compound[7]
  • Dissolve this compound (4 mmol) in 20 ml of dry ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add a solution of 2,4-diaminotoluene (2 mmol) in dry ethanol dropwise to the aldehyde solution with vigorous stirring.

  • Reflux the mixture for 3 hours at 80°C.

  • A yellow precipitate forms, which is then filtered and washed with absolute ethanol.

  • The resulting solid is dried under reduced pressure to yield the Schiff base.

Synthesis of a Chalcone Derivative from this compound[15]
  • Prepare a solution of the appropriately substituted 2'-hydroxy-acetophenone and this compound in ethanol.

  • Add an aqueous solution of potassium hydroxide (20% w/v) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Mechanism of Action: The HOG-MAPK Signaling Pathway

Recent studies have elucidated the antifungal mechanism of this compound against the plant pathogen Fusarium graminearum. The compound has been shown to disrupt ergosterol biosynthesis, compromising fungal membrane integrity, and to interfere with the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15][16] This pathway is crucial for fungal adaptation to various environmental stresses.[6][17][18]

The HOG pathway in fungi is a well-conserved signaling cascade. In Fusarium graminearum, this pathway involves a series of protein kinases that relay an external signal to the nucleus, leading to the expression of stress-responsive genes. The key components include the MAPKKK FgSsk2, the MAPKK FgPbs2, and the MAPK FgHog1.[6][18]

The following diagram illustrates the HOG-MAPK signaling pathway in Fusarium graminearum and the point of disruption by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Sensor Kinase Sensor Kinase Osmotic Stress->Sensor Kinase activates FgSsk2 (MAPKKK) FgSsk2 (MAPKKK) Sensor Kinase->FgSsk2 (MAPKKK) activates FgPbs2 (MAPKK) FgPbs2 (MAPKK) FgSsk2 (MAPKKK)->FgPbs2 (MAPKK) phosphorylates FgHog1 (MAPK) FgHog1 (MAPK) FgPbs2 (MAPKK)->FgHog1 (MAPK) phosphorylates FgHog1-P Phosphorylated FgHog1 FgHog1 (MAPK)->FgHog1-P translocates to HMB This compound HMB->FgSsk2 (MAPKKK) inhibits HMB->FgPbs2 (MAPKK) inhibits HMB->FgHog1 (MAPK) inhibits Transcription Factors Transcription Factors FgHog1-P->Transcription Factors activates Stress Response Genes Stress Response Genes Transcription Factors->Stress Response Genes induces expression of

Caption: The HOG-MAPK signaling pathway in F. graminearum and its inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic routes to these molecules are well-established and offer flexibility for the generation of novel analogs. The elucidation of their mechanisms of action, such as the disruption of the HOG-MAPK pathway, provides a rational basis for the design of more potent and selective agents for applications in medicine and agriculture. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and biology of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones.[1] Those derived from ortho-hydroxy aldehydes, such as 2-Hydroxy-4-Methoxybenzaldehyde, are of particular interest due to their ability to form stable intramolecular hydrogen bonds and act as effective chelating ligands.[2][3][4] this compound is a nontoxic phenolic flavor compound found in dietary sources, making its derivatives promising for biological applications.[5][6] The resulting Schiff bases and their metal complexes exhibit a wide range of biological and industrial applications, including antimicrobial, antifungal, antiaflatoxigenic, and catalytic activities, and are used as fluorescent probes and molecular logic gates.[5][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff bases from this compound.

Protocol 1: General Synthesis via Reflux Condensation

This protocol describes a general method for synthesizing Schiff bases by refluxing this compound with a primary amine in an alcohol solvent. This method is widely applicable and can be adapted for various amines.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminoacetophenone, 4-aminobenzoic acid ethyl ester, 2,4-diaminotoluene)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 10 mmol of the selected primary amine in a minimal amount of absolute ethanol (approx. 20-30 mL) in a round-bottom flask. In a separate beaker, dissolve 10 mmol (1.52 g) of this compound in 20 mL of the same solvent.

  • Mixing: Add the aldehyde solution to the amine solution while stirring continuously.

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to the reaction mixture to increase the electrophilicity of the carbonyl carbon, which catalyzes the condensation reaction.[8][10]

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring. The reaction time typically ranges from 2 to 4 hours.[2][8][10] The formation of a precipitate is often observed during this time.

  • Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature. If a precipitate has formed, cool further in an ice bath to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate thoroughly with cold ethanol or methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.[2]

  • Drying: Dry the purified Schiff base product under reduced pressure or in a desiccator. The product is typically a crystalline solid.[8]

Data Presentation: Synthesis and Yields

The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases derived from this compound.

Primary AmineSolventCatalystReaction Time & Temp.Yield (%)Reference
4-Aminobenzoic acid ethyl esterEthanolNone specifiedRefluxNot specified[7]
2,4-DiaminotolueneDry EthanolGlacial Acetic Acid3 hours @ 80°CNot specified[8]
Isonicotinic acid hydrazideMethanolNone specified2 hours @ 30°C (Reflux)85%[2]
Nicotinic acid hydrazideMethanolNone specified2 hours @ 30°C (Reflux)86%[2]
D-glucamineNot specifiedNot specifiedNot specified84-85%[11]
4-AminoacetophenoneAbsolute EthanolGlacial Acetic Acid4 hours (Reflux)Not specified[10]

Applications and Biological Activity

Schiff bases synthesized from this compound are precursors to a wide range of functional molecules and materials.

Antimicrobial and Antifungal Agents

Many Schiff bases and their metal complexes derived from this compound show significant biological activity.[7] Copper(II) complexes, in particular, have demonstrated better antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans than the free Schiff base ligand.[7]

Antiaflatoxigenic Activity

These compounds have shown remarkable potential in food safety applications. Schiff bases derived from this compound and D-glucamine exhibited commendable antiaflatoxigenic activity, achieving a 91.4 ± 3.9% reduction in aflatoxin B₁ production by Aspergillus flavus at a concentration of 0.1 mg/mL.[5][6][9][11]

Fluorescent Probes and Molecular Logic Gates

The unique spectral properties of these Schiff bases make them suitable for use as smart probes in analytical chemistry. For instance, a Schiff base synthesized from 2,4-diaminotoluene and this compound can be used to detect Al³⁺ ions fluorometrically and has been applied in the development of molecular logic gates.[8]

Precursors for Metal Complexes and Liquid Crystals

The chelating nature of these Schiff bases, involving the azomethine nitrogen and the phenolic oxygen, makes them excellent ligands for forming stable transition metal complexes.[7][12] These complexes have applications in catalysis and materials science. For example, Cu(II) complexes of Schiff bases derived from 4-n-alkoxy-2-hydroxy benzaldehyde have been shown to exhibit liquid crystalline (mesomorphic) properties.[10]

The table below summarizes key quantitative data on the biological activities of these compounds.

ApplicationCompound/ComplexTarget Organism/IonActivity DataReference
AntimicrobialCopper(II) complexesE. coli, S. aureus, C. albicansHigher activity than free ligand[7]
AntiaflatoxigenicSchiff base from D-glucamineAspergillus flavus91.4 ± 3.9% reduction of aflatoxin B₁[5][6][9][11]
Fluorescent ProbeSchiff base from 2,4-diaminotolueneAl³⁺ ionFluorometric detection[8]

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials reactants Reactants dissolution Dissolution in Solvent mixing Mixing & Catalysis dissolution->mixing Ethanol/ Methanol reflux Reflux mixing->reflux e.g., 2-4 hrs @ 80°C cooling Cooling & Crystallization reflux->cooling filtration Filtration & Washing cooling->filtration product Purified Schiff Base filtration->product aldehyde 2-Hydroxy-4- Methoxybenzaldehyde aldehyde->dissolution amine Primary Amine amine->dissolution

Caption: Workflow for the synthesis of Schiff bases.

Diagram 2: Applications of Derived Schiff Bases

Applications center Schiff Bases from This compound biological Biological Applications center->biological analytical Analytical Chemistry center->analytical materials Material Science center->materials antimicrobial Antimicrobial & Antifungal biological->antimicrobial antiaflatoxigenic Antiaflatoxigenic biological->antiaflatoxigenic probes Fluorescent Probes analytical->probes logic_gates Molecular Logic Gates analytical->logic_gates complexes Metal Complexes (Catalysis) materials->complexes liquid_crystals Liquid Crystals materials->liquid_crystals

Caption: Key application areas for the synthesized Schiff bases.

Diagram 3: Metal Chelation by a Schiff Base Ligand

Caption: Chelation of a metal ion by a Schiff base ligand.

References

Application Notes and Protocols for the Condensation Reaction of 2-Hydroxy-4-Methoxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde with various primary amines. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial and anticancer research.[1][2][3] This application note outlines the general reaction, purification, and characterization procedures, and includes tabulated data for specific reaction examples.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4][5] The reaction with this compound is of particular interest as the resulting Schiff bases, often o-hydroxy Schiff bases, exhibit interesting hydrogen bonding characteristics and a propensity to form stable metal complexes.[4][6] These structural features contribute to their diverse biological activities, making them valuable scaffolds in drug discovery and development.[1][2] The protocol described herein provides a reproducible method for the synthesis and characterization of these promising compounds.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the imine.

Reaction: this compound + R-NH₂ → 2-Hydroxy-4-methoxybenzylidene-R-amine + H₂O

Experimental Protocols

Materials and Equipment
  • This compound

  • Various primary amines (e.g., 4-aminobenzoic acid ethyl ester, isonicotinic acid hydrazide, nicotinic acid hydrazide)[1][6]

  • Ethanol (reagent grade)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Analytical instrumentation for characterization (FT-IR, NMR, melting point apparatus)

General Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound and the desired primary amine in a minimal amount of ethanol.[1]

  • Reaction Conditions: The mixture is typically refluxed for a period ranging from 2 to 6 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the Schiff base product.[8] The solid product is then collected by vacuum filtration using a Buchner funnel.

  • Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials.[9] If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying: The purified product is dried, for instance, over anhydrous CaCl₂.[9]

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic and analytical techniques:

  • Melting Point: Determination of the melting point can indicate the purity of the compound.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine also indicates product formation.[4]

  • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to confirm the structure of the Schiff base. The formation of the azomethine group is indicated by a characteristic proton signal in the ¹H NMR spectrum and a carbon signal in the ¹³C NMR spectrum.[1][4]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can be used to determine the precise molecular structure.[1]

Data Presentation

The following tables summarize the reaction conditions and characterization data for the synthesis of specific Schiff bases derived from this compound.

Table 1: Synthesis of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate [1]

ParameterValue
Amine4-aminobenzoic acid ethyl ester
SolventEthanol
Reaction ConditionReflux
Product AppearanceMicrocrystalline solid
Melting Point> 220 °C

Table 2: Synthesis of N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide [4][6]

ParameterValue
AmineIsonicotinic acid hydrazide
Reaction Time2 hours
CharacterizationIR, NMR, X-ray diffraction
Key IR band (O-H)3430 cm⁻¹ (hydrogen-bonded)

Table 3: Synthesis of N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide [4][6]

ParameterValue
AmineNicotinic acid hydrazide
Reaction Time2 hours
CharacterizationIR, NMR, X-ray diffraction
Key IR band (O-H)3379 cm⁻¹ (hydrogen-bonded)

Mandatory Visualization

Condensation_Reaction_Workflow Start Start Reagents 1. Dissolve this compound and primary amine in Ethanol Start->Reagents Reaction 2. Reflux the mixture Reagents->Reaction Cooling 3. Cool to room temperature (Precipitation) Reaction->Cooling Filtration 4. Isolate solid product by vacuum filtration Cooling->Filtration Washing 5. Wash with cold Ethanol Filtration->Washing Drying 6. Dry the purified product Washing->Drying Characterization 7. Characterize the Schiff base (FT-IR, NMR, M.P.) Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Development

Schiff bases derived from this compound have shown significant potential in various areas of drug development. Their biological activities are often attributed to the presence of the azomethine group and the ability to chelate metal ions.[1][9]

  • Antimicrobial Activity: Many of these compounds and their metal complexes exhibit promising antibacterial and antifungal properties.[1][2] For instance, certain copper(II) complexes of these Schiff bases have demonstrated enhanced antimicrobial activity compared to the free ligand.[1]

  • Antiaflatoxigenic Activity: Schiff bases derived from this compound have been shown to reduce the growth of Aspergillus flavus and subsequent aflatoxin B1 production.[2]

Conclusion

The condensation reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. The protocols outlined in this document are robust and can be adapted for various amine substrates. The resulting compounds are of significant interest to the medicinal chemistry and drug development communities due to their demonstrated biological activities. Further investigation into the structure-activity relationships of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 2-hydroxy-4-methoxybenzaldehyde. This versatile building block offers a convenient starting point for the development of chemosensors for a variety of analytes. The protocols and data presented herein are intended to serve as a practical guide for researchers in the fields of chemical biology, diagnostics, and drug discovery.

Introduction

This compound is a readily available aromatic aldehyde that serves as a valuable precursor in the synthesis of various fluorescent probes. Its inherent structural features, including a hydroxyl group and a methoxy group on the benzene ring, can be exploited to modulate the photophysical properties of the resulting fluorophores. This document details the synthesis, characterization, and application of fluorescent probes based on Schiff base and coumarin scaffolds derived from this starting material.

I. Schiff Base Fluorescent Probes for Metal Ion Detection

Schiff base condensation is a straightforward and efficient method for the synthesis of fluorescent probes. The resulting imine linkage, in conjunction with the phenolic hydroxyl group of the this compound moiety, provides an excellent chelation site for metal ions. This interaction often leads to a significant change in the photophysical properties of the molecule, enabling "turn-on" fluorescence sensing.

Application Note: A Highly Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺)

A novel Schiff base ligand, synthesized from this compound and 2,4-diaminotoluene, demonstrates high selectivity and sensitivity for the detection of aluminum ions (Al³⁺). The probe operates via a chelation-enhanced fluorescence (CHEF) mechanism. In the absence of Al³⁺, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms to the aromatic system. Upon binding to Al³⁺, the PET process is inhibited, resulting in a significant enhancement of the fluorescence intensity.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_legend Legend Probe Schiff Base Probe (Weak Fluorescence) Complex Probe-Al³⁺ Complex (Strong Fluorescence) Probe->Complex Chelation Al3 Al³⁺ Ion Al3->Complex Weak Fluorescence Strong Fluorescence Analyte

Caption: Chelation of Al³⁺ by the Schiff base probe inhibits PET, leading to enhanced fluorescence.

Quantitative Data:

ParameterValueReference
Binding Constant (Kₐ)8.3299 x 10³ M⁻¹[1]
Limit of Detection (LOD)7.6389 x 10⁻⁹ M[1]
Stoichiometry (Probe:Al³⁺)1:1[1]

Experimental Protocol: Synthesis of the Al³⁺ Probe [2]

  • Dissolution of Aldehyde: Dissolve this compound (4 mmol, 0.608 g) in 20 mL of dry ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution to enhance the electrophilicity of the carbonyl carbon.

  • Amine Addition: While stirring vigorously, add a solution of 2,4-diaminotoluene (2 mmol, 0.244 g) in dry ethanol dropwise to the aldehyde solution.

  • Reflux: Reflux the reaction mixture for 3 hours at 80°C.

  • Cooling and Crystallization: After cooling to room temperature, a crystalline product will form.

  • Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base probe.

II. Coumarin-Based Fluorescent Probes

This compound is a key starting material for the synthesis of coumarin derivatives through the Pechmann condensation reaction. Coumarins are a well-known class of fluorophores with high quantum yields and photostability. Their photophysical properties can be readily tuned by introducing various substituents, making them attractive scaffolds for the development of fluorescent probes.

Application Note: General Synthesis of 7-Methoxycoumarin Derivatives

The Pechmann reaction provides a direct route to 7-methoxycoumarin scaffolds from this compound and a suitable β-ketoester or malonic acid derivative. The resulting coumarin can then be further functionalized to create specific fluorescent probes.

Experimental Workflow: Pechmann Condensation for Coumarin Synthesis

Pechmann_Condensation start This compound + β-Ketoester reaction Pechmann Condensation start->reaction acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reaction coumarin 7-Methoxycoumarin Derivative reaction->coumarin purification Purification (Crystallization/Chromatography) coumarin->purification

Caption: General workflow for the synthesis of coumarin derivatives via Pechmann condensation.

Photophysical Properties of Representative Coumarin Derivatives:

While specific data for probes directly synthesized from this compound is limited in the reviewed literature, the following table provides a general overview of the photophysical properties of related 7-alkoxycoumarin derivatives to guide probe design.

Coumarin Derivativeλₐₒₛ (nm)λₑₘ (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
7-diethylamino-4-methylcoumarin3734340.4961General Literature
7-methoxy-4-methylcoumarin3233870.6364General Literature
6,7-dimethoxy-4-methylcoumarin3444000.8756General Literature

Experimental Protocol: General Pechmann Condensation

  • Mixing Reagents: In a round-bottom flask, combine this compound (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).

  • Acid Catalyst: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or an acidic resin) to the mixture with cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quenching: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of fluorescent probes. The straightforward synthesis of Schiff base and coumarin derivatives allows for the development of chemosensors for a range of analytes. The protocols and data provided in these application notes offer a foundation for researchers to design and synthesize novel fluorescent probes for applications in biological imaging, environmental monitoring, and drug discovery. Further exploration of different amine partners for Schiff base formation and various active methylene compounds for coumarin synthesis will undoubtedly lead to the development of a wider array of fluorescent probes with tailored properties.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-Hydroxy-4-Methoxybenzaldehyde (HMB) and its synthesized derivatives, including Schiff bases and thiosemicarbazones. This document details the synthesis protocols, biological activities, and experimental methodologies to facilitate further research and development in this area.

Introduction

This compound (HMB), a naturally occurring phenolic aldehyde found in plants such as Hemidesmus indicus and Decalepis hamiltonii, has demonstrated significant potential as an antimicrobial and antifungal agent. Its derivatives, particularly Schiff bases and their metal complexes, have been synthesized to enhance this biological activity. This document summarizes the key findings and provides detailed protocols for the synthesis and evaluation of these compounds. HMB and its derivatives are of interest for their potential applications in treating infections caused by various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Fusarium graminearum.[1][2]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of HMB and its derivatives has been evaluated against a range of microorganisms. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are summarized in the tables below.

Antibacterial Activity of this compound (HMB)
BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusATCC 2592310242048[3][4]
Methicillin-resistant S. aureus (MRSA)Clinical Isolates1024-[5]
Proteus mirabilisATCC & Clinical200-[6]
Gram-positive Bacteria(General)100-200-[7]
Gram-negative Bacteria(General)125-200-[7]
Staphylococcus epidermidis---[8]

Note: A hyphen (-) indicates that the data was not provided in the cited source.

Antifungal Activity of this compound (HMB)
FungusStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans-150-[7]
Fusarium graminearum-200-[1]
Aspergillus flavus-70 (spore germination)-[9]
Aspergillus spp.---[10]
Penicillium spp.---[10]

Note: A hyphen (-) indicates that the data was not provided in the cited source.

Antimicrobial Activity of HMB Derivatives (Schiff Bases and Metal Complexes)

Schiff base derivatives of HMB, particularly when complexed with metal ions like copper(II), have shown enhanced antimicrobial activity compared to the parent compound.

Derivative/ComplexBacterium/FungusMIC (µg/mL)Reference
[Cu(L)(NO3)(H2O)2]¹Escherichia coli ATCC 25922> HMB Schiff Base[10]
[Cu(L)2]¹Salmonella enteritidis> HMB Schiff Base[10]
[Cu(L)(ClO4)(H2O)]¹Staphylococcus aureus ATCC 25923> HMB Schiff Base[10]
[Cu(L)(NO3)(H2O)2]¹Enterococcus spp.> HMB Schiff Base[10]
[Cu(L)2]¹Candida albicans> HMB Schiff Base[10]
HMB-d-glucamine Schiff BaseAspergillus flavus100 (91.4% reduction in aflatoxin B1)[4][11]

¹ L represents the Schiff base ligand derived from this compound and ethyl-4-aminobenzoate. The exact MIC values were not provided, but the activity was reported to be better than the free Schiff base ligand.[10]

Mechanism of Action

The antimicrobial and antifungal activity of HMB and its derivatives is attributed to several mechanisms:

  • Cell Membrane Disruption : HMB can damage the cell membrane of pathogens, leading to increased permeability. This has been observed in Fusarium graminearum, where HMB treatment led to a 6-fold increase in membrane permeability.[1] In Staphylococcus aureus, HMB causes the release of intracellular proteins and nucleic acids.[3][4]

  • Inhibition of Ergosterol Biosynthesis : In fungi, HMB has been shown to disrupt the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[11]

  • Anti-virulence Activity : HMB can inhibit the production of virulence factors in bacteria. For instance, it has been shown to reduce the production of staphyloxanthin in MRSA and inhibit urease, hemolysin, and siderophore production in Proteus mirabilis.[6][7]

  • Biofilm Inhibition : HMB is effective against bacterial biofilms. It can dislodge a significant portion of preformed MRSA biofilms and is antagonistic to the formation of Staphylococcus epidermidis biofilms.[3][4][8]

Experimental Protocols

Synthesis of this compound Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base from HMB and an amine, a common method for creating HMB derivatives.

Materials:

  • This compound (HMB)

  • Amine (e.g., ethyl-4-aminobenzoate, d-glucamine)

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of HMB and the selected amine in ethanol in separate flasks.

  • Mix the two solutions in a round-bottom flask equipped with a condenser.

  • Reflux the mixture for a specified time (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) can be collected by filtration.

  • Wash the product with cold ethanol and dry it in a desiccator.

  • Characterize the synthesized Schiff base using techniques such as IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3][10]

Synthesis of Metal Complexes:

  • Dissolve the synthesized Schiff base ligand in a suitable solvent.

  • Add a solution of the corresponding metal salt (e.g., Cu(NO₃)₂, Cu(OAc)₂) in the same solvent.

  • Stir the mixture at room temperature or under reflux for a few hours.

  • The resulting complex can be isolated by filtration, washed, and dried.[3][10]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized HMB or its derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution with the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Biofilm Inhibition Assay

This protocol assesses the ability of HMB and its derivatives to prevent biofilm formation.

Materials:

  • Test compounds

  • Bacterial strain capable of biofilm formation (e.g., Staphylococcus epidermidis, Proteus mirabilis)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Add the bacterial inoculum and different concentrations of the test compound to the wells of a 96-well plate.

  • Include a control well with only the bacterial inoculum.

  • Incubate the plate for 24 hours at 37°C to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet solution for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the stained biofilm with 95% ethanol.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.[8]

Visualizations

Synthesis of HMB Schiff Base and its Metal Complex

Synthesis_Workflow HMB 2-Hydroxy-4-Methoxy- benzaldehyde (HMB) Reflux1 Reflux HMB->Reflux1 Amine Amine (e.g., ethyl-4- aminobenzoate) Amine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 SchiffBase HMB Schiff Base (Ligand) Reflux1->SchiffBase Reaction Reaction (Stirring/Reflux) SchiffBase->Reaction MetalSalt Metal Salt (e.g., Cu(NO3)2) MetalSalt->Reaction Solvent2 Solvent Solvent2->Reaction MetalComplex HMB Schiff Base Metal Complex Reaction->MetalComplex

Caption: Workflow for the synthesis of a this compound Schiff base and its subsequent metal complex.

Antimicrobial Screening Protocol

Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis TestCompound Test Compound (HMB or Derivative) SerialDilution Serial Dilution of Test Compound in Media TestCompound->SerialDilution Microorganism Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation of Microorganism Microorganism->Inoculation Media Growth Medium Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation/ Absorbance Reading Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of HMB and its derivatives.

Proposed Mechanism of Action of HMB on Fungal Cells

Mechanism_of_Action HMB 2-Hydroxy-4-Methoxy- benzaldehyde (HMB) CellMembrane Cell Membrane HMB->CellMembrane Interacts with Ergosterol Ergosterol Biosynthesis HMB->Ergosterol Inhibits FungalCell Fungal Cell MembraneDamage Increased Membrane Permeability CellMembrane->MembraneDamage Ergosterol->MembraneDamage CellLysis Cell Lysis / Growth Inhibition MembraneDamage->CellLysis

Caption: Proposed mechanism of antifungal action of this compound.

Conclusion

This compound and its derivatives, particularly Schiff bases and their metal complexes, represent a promising class of antimicrobial and antifungal agents. Their multifaceted mechanism of action, including cell membrane disruption and anti-virulence properties, makes them attractive candidates for further investigation in the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of these compounds.

References

Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Hydroxy-4-Methoxybenzaldehyde in the preparation of a diverse range of heterocyclic compounds with significant biological activities. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and further development.

Introduction

This compound, an isomer of vanillin, is a readily available and versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a nucleophilic hydroxyl group ortho to an electrophilic aldehyde, and an electron-donating methoxy group, makes it an ideal precursor for the construction of various heterocyclic scaffolds.[3] These scaffolds, including coumarins, chromenes, chalcones, benzofurans, and pyrimidines, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[4][5][6] This document outlines key synthetic methodologies and provides detailed protocols for leveraging this compound in the synthesis of these important heterocyclic systems.

Synthesis of Coumarins

Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with diverse biological activities.[4] this compound serves as an excellent starting material for the synthesis of 7-methoxy substituted coumarins through various condensation reactions.

Knoevenagel Condensation for 7-Methoxycoumarin Synthesis

The Knoevenagel condensation of this compound with active methylene compounds is a widely used method for the synthesis of 7-methoxycoumarins. The reaction typically proceeds in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 7-Methoxycoumarin-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 7-methoxycoumarin-3-carbonitrile.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
This compoundMalononitrilePiperidineEthanol2-4 hReflux85-95
This compoundEthyl CyanoacetatePiperidineEthanol3-5 hReflux80-90

Synthesis of Chromenes

Chromenes are another important class of heterocyclic compounds that can be synthesized from this compound. Multi-component reactions are particularly effective for the construction of highly substituted chromene derivatives.

Three-Component Synthesis of 2-Amino-7-methoxychromenes

A one-pot, three-component reaction of this compound, an active methylene compound (e.g., malononitrile), and a suitable catalyst provides an efficient and atom-economical route to 2-amino-7-methoxychromenes.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-7-methoxy-4H-chromene-3-carbonitrile

  • Reaction Setup: To a mixture of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base like piperidine or sodium carbonate.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, the product often precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the desired 2-amino-4-aryl-7-methoxy-4H-chromene-3-carbonitrile.

Reactant 1Reactant 2Reactant 3CatalystSolventTemperatureYield (%)
This compoundAromatic AldehydeMalononitrilePiperidineEthanolRoom Temp.80-92
This compoundAromatic AldehydeMalononitrileNa2CO3WaterRoom Temp.85-95

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, notably anticancer effects. The Claisen-Schmidt condensation is the most common method for their synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. This compound can be reacted with various acetophenones to produce a library of chalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

  • Reactant Preparation: In a flask, dissolve 2-hydroxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture at a low temperature (0-5 °C).

  • Reaction Conditions: Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
2-HydroxyacetophenoneThis compoundNaOHEthanol4-8 h0 °C to RT70-85
4-MethylacetophenoneThis compoundKOHEthanol6-12 h0 °C to RT65-80

Synthesis of Benzofurans

Benzofurans are heterocyclic compounds with a fused benzene and furan ring system. One common approach to synthesize benzofurans from 2-hydroxybenzaldehydes involves reaction with α-halo ketones followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Aroyl-7-methoxybenzofurans

  • O-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K2CO3) (1.5 eq). Stir the mixture for a short period, then add the α-bromoacetophenone (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Cyclization: After the O-alkylation is complete, the intermediate can be isolated or the cyclization can be induced in situ or in a subsequent step, often by heating in the presence of a dehydrating agent or a stronger base.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reactant 1Reactant 2BaseSolventTemperatureYield (%)
This compoundα-BromoacetophenoneK2CO3AcetoneReflux60-75

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. Chalcones derived from this compound can serve as key intermediates for the synthesis of pyrimidine derivatives through condensation with urea, thiourea, or guanidine.[7][8]

Experimental Protocol: Synthesis of 4-(2-hydroxy-4-methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derived from this compound and acetophenone (1.0 eq) and urea (1.2 eq) in ethanol.

  • Catalyst Addition: Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.[9]

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
ChalconeUreaKOHEthanol6-10 hReflux55-70
ChalconeThioureaKOHEthanol6-10 hReflux60-75

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound exhibit a range of biological activities, making them attractive candidates for drug development.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

Chalcones and coumarins derived from this compound have demonstrated significant anticancer properties.[1][10] One of the key mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell proliferation and survival.[11][12][13] Inhibition of this pathway by these heterocyclic compounds can induce apoptosis and arrest the cell cycle in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4EBP1->Proliferation Inhibits when active Chalcone Chalcone Derivative Chalcone->PI3K Inhibits Coumarin Coumarin Derivative Coumarin->AKT Inhibits Coumarin->mTORC1 Inhibits PTEN PTEN PTEN->PIP3

Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone and coumarin derivatives.
Antimicrobial Activity

Chromene derivatives synthesized from this compound have shown promising antimicrobial activity against a range of bacteria and fungi.[5][6][14] Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication, and the disruption of the bacterial cell membrane integrity.

Antimicrobial_Mechanism Chromene Chromene Derivative DNAGyrase DNA Gyrase Chromene->DNAGyrase Inhibits CellMembrane Cell Membrane Integrity Chromene->CellMembrane Disrupts BacterialCell Bacterial Cell DNAreplication DNA Replication DNAGyrase->DNAreplication Required for CellLysis Cell Lysis

Proposed antimicrobial mechanism of action for chromene derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of biologically active heterocyclic compounds. The methodologies outlined in these application notes, including Knoevenagel and Claisen-Schmidt condensations, as well as multi-component reactions, provide efficient and accessible routes to coumarins, chromenes, chalcones, benzofurans, and pyrimidines. The significant potential of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, and to exhibit potent antimicrobial effects, underscores their importance in the field of drug discovery and development. Further exploration of the synthetic and medicinal applications of heterocycles derived from this compound is warranted.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxy-4-Methoxybenzaldehyde, a significant flavor compound and an important intermediate in pharmaceutical and organic synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

HPLC Method for Quantification of this compound

This section details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound, adapted from methodologies developed for its analysis in plant extracts.[3][4]

Experimental Protocol

1. Sample Preparation (Example from Plant Material):

  • For the preparation of a methanolic root extract, the protocol by Sircar, Dey, and Mitra (2007) can be followed.[3]

  • Accurately weigh the dried and powdered plant material.

  • Extract the sample with methanol using a suitable extraction technique (e.g., sonication or Soxhlet extraction).

  • Filter the extract and evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 5–350 µg/mL).[4]

3. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 75 mm x 4.6 mm i.d.)[4]
Mobile Phase Acetonitrile and water (containing 0.1% acetic acid) in a ratio of 70:30 (v/v)[3]
Flow Rate 1 mL/min[3]
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature Ambient
Run Time Approximately 20 minutes[3]

4. Data Analysis and Quantification:

  • Identify the peak for this compound based on the retention time of the standard. The retention time is expected to be approximately 10.4 minutes under the specified conditions.[3]

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The described HPLC method has been validated for its accuracy, precision, and sensitivity.[4]

Validation ParameterResult
Linearity Range 5–350 µg/mL[4]
Correlation Coefficient (r²) > 0.998[4]
Limit of Detection (LOD) 0.84 µg/mL[4]
Limit of Quantification (LOQ) 2.80 µg/mL
Intra-day Precision (%RSD) 0.41–1.07%[4]
Inter-day Precision (%RSD) 0.61–1.76%[4]
Recovery 97.5–102.3%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Extraction (e.g., Methanolic) Filter Filtration (0.45 µm) Sample->Filter Standard Standard Solution Preparation Standard->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC.

GC-MS Method for Quantification of this compound

This section outlines a general approach for the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. For enhanced sensitivity and improved chromatographic peak shape, derivatization with a suitable agent like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) can be employed, a common technique for aldehyde analysis.[5]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract the sample using a suitable solvent (e.g., methanol or ethyl acetate).

  • Derivatization (optional but recommended):

    • To the sample extract, add a solution of PFBHA in an appropriate solvent.[5]

    • Add an internal standard (e.g., acetone-d6 in methanol).[5]

    • Adjust the pH to be weakly acidic (e.g., pH 4 with 1.0 M HCl) and heat the mixture (e.g., 70°C for 10 minutes) to facilitate the reaction.[5]

    • Perform a liquid-liquid extraction of the derivative using a non-polar solvent like ethyl acetate.[5]

    • Dry the organic phase with a drying agent (e.g., sodium sulfate) and transfer it to a GC vial for analysis.[5]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent.

  • Prepare a series of working standard solutions and subject them to the same derivatization procedure as the samples to create a calibration curve.

3. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow of 1 mL/min[6]
Oven Temperature Program Start at 50°C, hold for 2 min, ramp to 70°C at 4°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.[6]
Injection Mode Splitless[6]
Injector Temperature 250°C
MS Ion Source Electron Ionization (EI) at 70 eV[5]
Ion Source Temperature 230°C[5]
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-300
Selected Ion Monitoring (SIM) ions For quantification, use the molecular ion (m/z 152) and other characteristic fragment ions (e.g., m/z 151, 124, 109).[7]

4. Data Analysis and Quantification:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification in SIM mode, monitor the characteristic ions of the analyte.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Extract Sample Extraction Derivatize Derivatization (e.g., with PFBHA) Extract->Derivatize LLE Liquid-Liquid Extraction Derivatize->LLE Inject Inject into GC-MS LLE->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Peak Identification (RT & Mass Spec) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Disclaimer: These protocols provide a general framework. Optimization of the methods, including sample preparation and instrument parameters, may be necessary depending on the specific matrix and analytical instrumentation used. Full method validation should be performed in accordance with relevant guidelines before routine use.

References

Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][3] Consequently, the inhibition of tyrosinase is a major focus in the development of skin whitening agents and treatments for hyperpigmentation. 2-Hydroxy-4-Methoxybenzaldehyde, a naturally occurring benzaldehyde derivative, has been identified as a potent inhibitor of tyrosinase, making it a compound of significant interest for cosmetic and pharmaceutical applications.[4][5] This document provides detailed application notes and protocols for researchers investigating the tyrosinase inhibitory effects of this compound.

Mechanism of Action

Tyrosinase catalyzes two primary reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin.[6]

This compound functions as a tyrosinase inhibitor. The inhibitory mechanism for benzaldehyde-type compounds is attributed to their ability to form a Schiff base with a primary amino group within the active site of the tyrosinase enzyme.[6][7] Kinetic studies have characterized this compound as a mixed-type inhibitor of mushroom tyrosinase.[4] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of the enzyme.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Forms Schiff base with active site

Figure 1. Mechanism of Tyrosinase Inhibition.

Quantitative Data

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, demonstrating its effectiveness as an inhibitor.

CompoundIC50 ValueMolar IC50Source
This compound4.3 µg/mL0.03 mM[4][5]

Kinetic Parameters:

CompoundInhibition TypeSubstrateSource
This compoundMixed-typeL-DOPA[4]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the in vitro assessment of this compound's ability to inhibit mushroom tyrosinase activity.

Tyrosinase_Assay_Workflow start Start prep Prepare Reagents: - Tyrosinase solution - L-DOPA solution - Test compound dilutions - Positive control (Kojic Acid) - Buffer start->prep plate Plate Setup (96-well plate): - Add test compound/control - Add tyrosinase solution prep->plate incubate1 Incubate at 25°C for 10 minutes plate->incubate1 add_substrate Add L-DOPA solution to all wells incubate1->add_substrate measure Measure absorbance at 492 nm (or 510 nm) kinetically for 30-60 min add_substrate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Figure 2. Mushroom Tyrosinase Assay Workflow.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA

  • This compound

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired test concentrations.

    • Prepare a stock solution of Kojic Acid in DMSO for use as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound dilutions or control solutions to the respective wells.[8][9]

    • Add 150 µL of the tyrosinase solution to each well and mix.[10]

    • Incubate the plate at 25°C for 10 minutes.[1][8]

    • Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.[1][8]

    • Immediately measure the absorbance at 492 nm (or 510 nm) in kinetic mode for 30-60 minutes at 25°C.[8][10]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cell-Based Tyrosinase Activity and Melanin Content Assay

This protocol assesses the effect of this compound on tyrosinase activity and melanin production in a cellular context using B16F10 melanoma cells.

Cell_Based_Assay_Workflow cluster_melanin Melanin Content Assay cluster_tyrosinase Cellular Tyrosinase Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) start Start seed_cells Seed B16F10 melanoma cells in a 24-well plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_cells Treat cells with this compound and α-MSH (optional) incubate_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment lyse_melanin Lyse cells and solubilize melanin incubate_treatment->lyse_melanin lyse_tyrosinase Lyse cells and prepare cell lysate incubate_treatment->lyse_tyrosinase add_mtt Add MTT reagent incubate_treatment->add_mtt measure_melanin Measure absorbance at 405 nm lyse_melanin->measure_melanin end End measure_melanin->end add_ldopa Add L-DOPA to lysate lyse_tyrosinase->add_ldopa measure_tyrosinase Measure absorbance at 475 nm add_ldopa->measure_tyrosinase measure_tyrosinase->end incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_mtt Measure absorbance at 570 nm add_solubilizer->measure_mtt measure_mtt->end

Figure 3. Cell-Based Assays Workflow.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

  • L-DOPA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Seed cells in a 24-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound for 72 hours. α-MSH can be co-administered to stimulate melanogenesis.

  • Melanin Content Assay:

    • After treatment, wash the cells with PBS and lyse them.

    • Solubilize the melanin pellet in NaOH.

    • Measure the absorbance of the solubilized melanin at 405 nm.

    • Normalize the melanin content to the total protein concentration.

  • Cellular Tyrosinase Activity Assay:

    • After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • To a 96-well plate, add the cell lysate and L-DOPA solution.

    • Incubate at 37°C and measure the absorbance at 475 nm to determine dopachrome formation.[11]

  • Cytotoxicity Assay (MTT Assay):

    • After the 72-hour treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound is a promising natural compound for the inhibition of tyrosinase and the potential regulation of melanin production. The protocols provided herein offer standardized methods for researchers to evaluate its efficacy and mechanism of action, both in vitro and in a cellular context. These studies are essential for the further development of this compound as a potential agent in cosmetic and therapeutic applications for hyperpigmentation.

References

Synthesis of Novel Bioactive Compounds from 2-Hydroxy-4-Methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones, Schiff bases, and coumarins derived from 2-Hydroxy-4-Methoxybenzaldehyde. This versatile starting material, also known as 4-methoxysalicylaldehyde, serves as a key building block for the creation of a diverse range of compounds with significant potential in drug discovery, particularly in the areas of anticancer and antimicrobial research.[1]

Synthesis of Novel Chalcone Derivatives

Chalcones, characterized by their α,β-unsaturated ketone core, are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of novel chalcones from this compound can be efficiently achieved through the Claisen-Schmidt condensation reaction.

Application Note: Anticancer Activity of this compound-Derived Chalcones

Chalcones synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the NF-κB, PI3K/Akt, and MAPK pathways.[2] The presence of the 2-hydroxy and 4-methoxy substituents on one of the aromatic rings can influence the compound's biological activity.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone 1)

This protocol describes a general procedure for the synthesis of chalcones via Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Mortar and Pestle

Procedure:

  • In a mortar, grind a mixture of this compound (1.52 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and solid NaOH (0.40 g, 10 mmol).

  • Grind the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with cold water.

  • Neutralize the mixture with a cold 10% (v/v) HCl solution, which will cause the chalcone to precipitate.

  • Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.

  • Purify the crude chalcone by recrystallization from ethanol to obtain yellow crystals.

Characterization Data for a representative chalcone, (E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one:

  • Yield: 85%

  • Melting Point: 88-90 °C

  • 1H NMR (CDCl3, δ ppm): 3.86 (3H, s, -OCH3), 6.45-6.50 (2H, m, Ar-H), 7.40-7.45 (3H, m, Ar-H), 7.60-7.65 (2H, m, Ar-H), 7.80 (1H, d, J=15.5 Hz, H-α), 7.95 (1H, d, J=15.5 Hz, H-β), 12.8 (1H, s, -OH).

  • IR (KBr, cm-1): 3450 (-OH), 1640 (C=O), 1580 (C=C).

Quantitative Data: Anticancer Activity of Synthesized Chalcones

The following table summarizes the in-vitro anticancer activity of representative chalcones derived from a related starting material, 2-hydroxy-4-methoxyacetophenone, against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundMCF-7 (Breast) IC50 (µM)HT29 (Colorectal) IC50 (µM)A549 (Lung) IC50 (µM)
LY-2 4.615.236.11
LY-8 7.348.129.05
LY-10 6.887.568.43
Doxorubicin 0.891.021.15
Source: Adapted from a study on 2-hydroxy-4-methoxyacetophenone substituted chalcones.[4]
Visualization: Chalcone Synthesis Workflow and Anticancer Signaling Pathways

Chalcone_Synthesis_and_Signaling cluster_synthesis Synthesis Workflow cluster_pathway Anticancer Signaling Pathways A 2-Hydroxy-4- Methoxybenzaldehyde C Claisen-Schmidt Condensation (NaOH, RT) A->C B Acetophenone Derivatives B->C D Chalcone Derivatives C->D E Chalcones F PI3K/Akt Pathway E->F G NF-κB Pathway E->G H MAPK Pathway E->H I Apoptosis Induction F->I G->I J Cell Cycle Arrest H->J

Synthesis of Novel Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are versatile ligands that can form stable complexes with metal ions and exhibit a range of biological activities, including antimicrobial and anticancer effects.

Application Note: Antimicrobial Potential of this compound-Derived Schiff Bases

Schiff bases derived from this compound have shown promising activity against various bacterial and fungal strains. The imine group is crucial for their biological activity, and their mechanism of action is believed to involve interference with cell wall synthesis and disruption of normal cell processes. Complexation with metal ions can often enhance their antimicrobial efficacy.[5]

Experimental Protocol: Synthesis of Ethyl 4-(((E)-(2-hydroxy-4-methoxyphenyl)methylene)amino)benzoate (Schiff Base 1)

This protocol outlines the synthesis of a Schiff base through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Ethyl 4-aminobenzoate

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1.52 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of ethyl 4-aminobenzoate (1.65 g, 10 mmol) in 20 mL of ethanol to the flask.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, a yellow precipitate will form.

  • Filter the precipitate, wash with cold ethanol, and dry it in a desiccator over anhydrous CaCl2.

Characterization Data for Schiff Base 1:

  • Yield: 92%

  • Melting Point: 158-160 °C

  • 1H NMR (DMSO-d6, δ ppm): 1.32 (3H, t, -CH3), 3.82 (3H, s, -OCH3), 4.28 (2H, q, -CH2-), 6.50-6.60 (2H, m, Ar-H), 7.35 (1H, d, Ar-H), 7.95 (2H, d, Ar-H), 8.05 (2H, d, Ar-H), 8.90 (1H, s, -CH=N-), 13.5 (1H, s, -OH).

  • IR (KBr, cm-1): 3440 (-OH), 1710 (C=O, ester), 1615 (C=N).

Quantitative Data: Antimicrobial Activity of a Representative Schiff Base

The following table presents the minimum inhibitory concentration (MIC) values for a representative Schiff base ligand and its copper(II) complex against various microorganisms.

MicroorganismSchiff Base Ligand MIC (µg/mL)Copper(II) Complex MIC (µg/mL)
Escherichia coli12864
Salmonella enteritidis256128
Staphylococcus aureus12864
Enterococcus faecalis256128
Candida albicans12864
Source: Adapted from a study on a Schiff base derived from this compound.[6]
Visualization: Schiff Base Synthesis and Antimicrobial Action

Schiff_Base_Synthesis_and_Action cluster_synthesis Synthesis Workflow cluster_action Antimicrobial Mechanism A 2-Hydroxy-4- Methoxybenzaldehyde C Condensation (Ethanol, Reflux) A->C B Primary Amine B->C D Schiff Base C->D E Schiff Base F Bacterial Cell E->F Interaction G Cell Wall Synthesis Inhibition F->G H Protein Synthesis Disruption F->H

Synthesis of Novel Coumarin Derivatives

Coumarins are a class of benzopyrone compounds that are widespread in nature and possess diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The Knoevenagel condensation is a key reaction for the synthesis of coumarin derivatives.

Application Note: Pharmacological Potential of Coumarins

Coumarins derived from phenolic precursors like this compound are of significant interest due to their potential therapeutic applications. Their biological effects are attributed to their ability to interact with various enzymes and receptors within the body.[7][8]

Experimental Protocol: Synthesis of 7-Methoxy-3-coumarincarbonitrile (Coumarin 1)

This protocol details the synthesis of a coumarin derivative via Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 2 hours. The formation of a precipitate indicates the progress of the reaction.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Filter the solid product, wash it with cold ethanol, and recrystallize from glacial acetic acid to obtain the pure coumarin derivative.

Characterization Data for a representative coumarin, 7-methoxy-2-oxo-2H-chromene-3-carbonitrile:

  • Yield: 88%

  • Melting Point: 248-250 °C

  • 1H NMR (DMSO-d6, δ ppm): 3.90 (3H, s, -OCH3), 6.90 (1H, d, J=2.5 Hz, H-8), 7.00 (1H, dd, J=8.5, 2.5 Hz, H-6), 7.80 (1H, d, J=8.5 Hz, H-5), 8.50 (1H, s, H-4).

  • IR (KBr, cm-1): 2230 (C≡N), 1720 (C=O, lactone), 1610 (C=C).

Quantitative Data: Yields of Synthesized Coumarin Derivatives

The following table shows the yields of various coumarin derivatives synthesized through Knoevenagel condensation of substituted salicylaldehydes and active methylene compounds.

Salicylaldehyde DerivativeActive Methylene CompoundYield (%)
This compoundMalononitrile88
This compoundEthyl cyanoacetate92
SalicylaldehydeDiethyl malonate96
Source: Adapted from literature on Knoevenagel condensation for coumarin synthesis.[9]
Visualization: Coumarin Synthesis via Knoevenagel Condensation

Coumarin_Synthesis A 2-Hydroxy-4- Methoxybenzaldehyde C Knoevenagel Condensation (Piperidine, Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Intermediate C->D E Intramolecular Cyclization D->E F Coumarin Derivative E->F

References

Application of 2-Hydroxy-4-Methoxybenzaldehyde in the Development of Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, a naturally occurring phenolic aldehyde, has garnered significant attention in the field of antioxidant research. Its inherent chemical structure, featuring both a hydroxyl and a methoxy group on the benzene ring, provides a foundation for potent free radical scavenging and metal-chelating properties. This compound and its derivatives, particularly Schiff bases, are being extensively investigated for their potential to mitigate oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive overview of the use of this compound in the development of novel antioxidant agents, complete with experimental protocols and supporting data.

Mechanism of Antioxidant Action

The antioxidant activity of this compound and its derivatives is primarily attributed to two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions.

  • Single Electron Transfer (SET): The aromatic ring system can donate an electron to reduce reactive oxygen species (ROS).

Furthermore, the strategic placement of the hydroxyl and methoxy groups enhances the stability of the resulting phenoxyl radical through resonance, making the parent molecule a more effective antioxidant. The aldehyde functional group also serves as a versatile handle for the synthesis of a wide array of Schiff base derivatives with potentially enhanced antioxidant capacities.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of a substance required to inhibit a biological or biochemical function by 50%.

CompoundAssayIC50 ValueReference
This compoundDPPH Radical Scavenging9.04 mg/mL[1]
This compoundMetal Chelating (Fe²⁺)2.31 mg/mL[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful evaluation of antioxidant properties.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol outlines a general procedure for the synthesis of Schiff bases through the condensation reaction of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 equivalent) dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent.

  • Dry the purified crystals in a desiccator and determine the melting point and yield.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging ability of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound or its derivative)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well microplate, add a specific volume of the test compound/standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 3: Ferrous Ion (Fe²⁺) Chelating Assay

This assay assesses the ability of a compound to chelate pro-oxidant metals like iron.

Materials:

  • Test compound (this compound or its derivative)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, FeCl₂, and ferrozine in methanol or water.

  • In a 96-well microplate, add a specific volume of the test compound solution to each well.

  • Add the FeCl₂ solution to each well and incubate for a short period (e.g., 5 minutes).

  • Add the ferrozine solution to each well to initiate the color-forming reaction. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

  • The percentage of metal chelating activity is calculated using the following formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (without the test compound), and Abs_sample is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of chelating activity against the concentration of the test compound.

Signaling Pathways and Logical Relationships

The development of antioxidant agents often involves understanding their interaction with cellular signaling pathways. While direct evidence for this compound activating the Nrf2-ARE pathway is still emerging, its structural similarity to other phenolic compounds that are known Nrf2 activators suggests a potential role. The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation HMB This compound (Potential Activator) HMB->Keap1_Nrf2 Potential Induction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Promotes Nrf2_n Nrf2 Nrf2_n->ARE Binds to Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Schiff Bases) Start->Synthesis Purification Purification & Characterization (Recrystallization, Spectroscopy) Synthesis->Purification In_Vitro DPPH ABTS FRAP Metal Chelating Purification->In_Vitro Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further Mechanistic & In Vivo Studies Lead_Identification->Further_Studies

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-4-Methoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydroxy-4-Methoxybenzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in cold water, which allows for good crystal formation upon cooling. Methanol can also be used.[1][2][3]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound should appear as colorless, needle-like crystals or a creamy white to beige or light brown crystalline powder.[2][3]

Q3: What is the melting point of pure this compound?

A3: The melting point of pure this compound is in the range of 41-43 °C. A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath to decrease the solubility further.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (41-43 °C). 2. The presence of impurities is depressing the melting point. 3. The solution is too concentrated or cooled too quickly.1. Use a lower-boiling point solvent or a solvent mixture. 2. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. 3. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Consider a solvent system with a lower overall boiling point.
The crystals are colored. 1. Presence of colored impurities. 2. Oxidation of the phenolic hydroxyl group.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield. 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.
Low recovery of the purified product. 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not completely collected during vacuum filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal precipitation. 2. Preheat the filtration apparatus (funnel and filter flask) before use. Add a small amount of hot solvent to redissolve any crystals that form on the filter paper. 3. Ensure a good seal on the vacuum filter and wash the crystals with a minimal amount of ice-cold solvent.

Quantitative Data

Solubility of this compound in Different Solvents

SolventSolubility at 25°C ( g/100 mL) - EstimatedSolubility at Boiling Point ( g/100 mL) - Estimated
Ethanol~3.0High
MethanolHighVery High
WaterInsolubleSlightly Soluble
Ethanol/Water (80:20)LowHigh

Note: The solubility data is estimated based on qualitative descriptions and the known behavior of similar phenolic compounds. It is recommended to perform small-scale solubility tests to determine the optimal solvent ratio and volume for your specific sample.

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol outlines the procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. Key impurities include:

  • Isomeric Byproducts: Such as 2-hydroxy-6-methoxybenzaldehyde and 4-hydroxy-2-methoxybenzaldehyde.

  • Unreacted Starting Materials: Primarily 3-methoxyphenol or 2,4-dihydroxybenzaldehyde.

  • Over-methylated Products: Like 2,4-dimethoxybenzaldehyde if a methylation step is involved.[1]

  • Dialdehydes: Formation of a second aldehyde group on the aromatic ring.

  • Polymeric Materials: Resinous byproducts, particularly in the Reimer-Tiemann reaction.[2]

  • Oxidation Products: Such as 2-hydroxy-4-methoxybenzoic acid.[3][4]

Q2: Which synthesis method is prone to generating the most impurities?

A2: The Reimer-Tiemann reaction, while common, is known for its potential to produce a significant amount of isomeric byproducts and polymeric resins, often resulting in lower yields of the desired product.[2] The Duff reaction can also yield multiple products.[5]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from its isomers and other byproducts like 2-hydroxy-4-methoxybenzoic acid.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation of the final product and any isolated impurities, helping to differentiate between isomers.[7][8]

Troubleshooting Guides

Reimer-Tiemann Reaction Troubleshooting

Q: My reaction yields are consistently low, and I observe a significant amount of dark, tarry residue. What could be the cause and how can I fix it?

A: This is a common issue with the Reimer-Tiemann reaction and is often due to the formation of polymeric materials.

  • Potential Cause 1: High Reaction Temperature. Elevated temperatures can promote polymerization.

    • Solution: Carefully control the reaction temperature, keeping it within the recommended range (typically 60-70°C). Use a temperature-controlled reaction setup.

  • Potential Cause 2: Incorrect Stoichiometry. An inappropriate ratio of reactants can lead to side reactions.

    • Solution: Ensure the correct molar ratios of phenol, chloroform, and base are used. A gradual addition of chloroform can also help to control the reaction rate and minimize side product formation.

  • Potential Cause 3: Inefficient Mixing. In a biphasic system, poor mixing can lead to localized high concentrations of reagents, promoting polymerization.

    • Solution: Use vigorous mechanical stirring to ensure efficient mixing of the aqueous and organic phases. The use of a phase-transfer catalyst can also improve the reaction efficiency.[9]

Q: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A: The Reimer-Tiemann reaction can produce both ortho- and para-formylated products. For 3-methoxyphenol, this can lead to isomers.

  • Potential Cause: Steric and Electronic Effects. The directing effects of the hydroxyl and methoxy groups influence the position of formylation.

    • Solution 1: Use of a Bulky Base. Employing a sterically hindered base might favor formylation at the less hindered position.

    • Solution 2: Incorporate a Directing Agent. The use of cyclodextrins has been shown to improve the regioselectivity of the Reimer-Tiemann reaction by encapsulating the substrate and directing the attack of the electrophile.[10][11]

Duff Reaction Troubleshooting

Q: The Duff reaction is not proceeding to completion, and I have a large amount of unreacted starting material. What are the possible reasons?

A: Incomplete reaction in the Duff synthesis can be due to several factors.

  • Potential Cause 1: Inactive Reagents. Hexamethylenetetramine (HMTA) can degrade over time.

    • Solution: Use freshly opened or properly stored HMTA.

  • Potential Cause 2: Insufficient Acid Catalyst. The reaction requires an acidic medium to generate the electrophilic species from HMTA.

    • Solution: Ensure the correct amount of acid (e.g., boric acid/glycerol or sulfuric acid) is used. The reaction medium should be anhydrous during the initial stages.[12]

  • Potential Cause 3: Inadequate Temperature. The Duff reaction typically requires elevated temperatures to proceed.

    • Solution: Maintain the reaction temperature within the optimal range, usually around 150-160°C.[12]

Q: I am observing the formation of multiple aldehyde products. How can I improve the selectivity?

A: The Duff reaction can lead to di- or even tri-formylation if multiple activated positions are available on the aromatic ring.

  • Potential Cause: Highly Activated Substrate. Phenols with strong electron-donating groups are highly activated.

    • Solution 1: Control Stoichiometry. Use a controlled amount of HMTA to favor mono-formylation.

    • Solution 2: Blocking Groups. If possible, temporarily protect other activated positions on the ring with blocking groups that can be removed after the formylation step.

Quantitative Data Summary

ImpurityCommon Synthesis Route(s)Typical Purity SpecificationAnalytical Method
2,4-DihydroxybenzaldehydeSynthesis from 2,4-dihydroxybenzaldehyde≤0.03%GC
2,4-DimethoxybenzaldehydeMethylation of 2,4-dihydroxybenzaldehyde≤3.0%GC
Isomeric BenzaldehydesReimer-Tiemann, Duff, FormylationVariesHPLC, GC-MS, NMR
Unreacted Starting MaterialAll routesVariesHPLC, GC
Polymeric ResinReimer-TiemannNot specifiedVisual, Gravimetric
2-Hydroxy-4-methoxybenzoic acidOxidation of productVariesHPLC

Table 1: Common impurities in this compound synthesis and their typical specifications. Note that levels of isomeric byproducts and unreacted starting materials are highly dependent on reaction conditions and purification efficiency.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction with Improved Regioselectivity

This protocol is adapted from procedures that aim to improve regioselectivity and yield.

Materials:

  • 3-Methoxyphenol

  • Chloroform

  • Sodium hydroxide

  • β-Cyclodextrin (optional, for improved regioselectivity)[11]

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in water. If using, add β-cyclodextrin to this solution and stir until dissolved.

  • Add 3-methoxyphenol to the alkaline solution and stir until a homogenous solution is obtained.

  • Heat the mixture to 60-65°C in a water bath.

  • Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic (test with pH paper).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issue Identified cluster_analysis Problem Analysis cluster_solution Corrective Actions issue Low Yield / High Impurities cause1 Suboptimal Reaction Conditions issue->cause1 Check Reaction Parameters cause2 Poor Reagent Quality issue->cause2 Analyze Starting Materials cause3 Inefficient Purification issue->cause3 Evaluate Purification Method sol1 Optimize Temperature, Time, Stoichiometry cause1->sol1 sol2 Verify Reagent Purity and Freshness cause2->sol2 sol3 Improve Purification Technique (e.g., Recrystallization, Chromatography) cause3->sol3 sol1->issue Re-run Experiment sol2->issue Re-run Experiment sol3->issue Re-purify Product

Caption: Troubleshooting workflow for synthesis issues.

Reimer_Tiemann_Impurities phenol 3-Methoxyphenol product This compound phenol->product Desired Ortho-Formylation isomer Isomeric Byproducts (e.g., 2-hydroxy-6-methoxybenzaldehyde) phenol->isomer Alternative Formylation polymer Polymeric Resin phenol->polymer Side Reactions unreacted Unreacted 3-Methoxyphenol phenol->unreacted Incomplete Reaction reagents CHCl3, NaOH reagents->product reagents->isomer reagents->polymer

Caption: Impurity formation in the Reimer-Tiemann reaction.

References

Technical Support Center: Formylation of Resorcinol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formylation of resorcinol monomethyl ether (3-methoxyphenol). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of resorcinol monomethyl ether, offering potential causes and solutions for each problem.

Low or No Yield of the Desired Product

Question: I am getting a low yield or no desired formylated product. What could be the issue?

Answer:

Several factors can contribute to low or no product yield. Consider the following possibilities based on the formylation method used:

  • Reimer-Tiemann Reaction:

    • Insufficient Base: The reaction requires a strong base to deprotonate the phenol and generate dichlorocarbene from chloroform. Ensure you are using a sufficient excess of a strong base like sodium or potassium hydroxide.

    • Poor Mixing: This reaction is often biphasic. Vigorous stirring is crucial to ensure the reactants come into contact.

    • Reaction Temperature: The reaction is typically heated to initiate, but can be highly exothermic.[1] Maintain the recommended temperature range to avoid decomposition.

  • Vilsmeier-Haack Reaction:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from a formamide like DMF and a halogenating agent like POCl₃) is sensitive to moisture. Ensure all reagents and glassware are dry. The reagent should be freshly prepared.

    • Substrate Deactivation: Resorcinol monomethyl ether is an activated substrate, but any electron-withdrawing groups present on the ring could hinder the reaction.[2]

  • Duff Reaction:

    • General Inefficiency: The Duff reaction is known for being generally inefficient, so low yields are not uncommon.[3]

    • Reaction Conditions: This reaction requires acidic conditions and heat. Ensure the temperature is high enough and that an appropriate acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid) is used.

  • Gattermann Reaction:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.

    • Incorrect Reagent for Phenolic Ethers: The Gattermann-Koch variant, which uses carbon monoxide, is not suitable for phenols and phenolic ethers.[4][5] The standard Gattermann reaction or the Adams modification (using Zn(CN)₂) should be used.[4]

Formation of Multiple Products (Isomers)

Question: My reaction is producing a mixture of isomers (ortho- and para-formylated products). How can I improve the regioselectivity?

Answer:

The directing effects of the hydroxyl and methoxy groups in resorcinol monomethyl ether lead to the formation of two main isomers: 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-2-methoxybenzaldehyde. The ratio of these products depends on the reaction conditions and the formylation method used.

  • General Considerations:

    • The hydroxyl group is a stronger activating and ortho,para-directing group than the methoxy group. Formylation tends to occur ortho or para to the hydroxyl group.

    • Steric hindrance can influence the position of formylation.

  • Method-Specific Selectivity:

    • Reimer-Tiemann Reaction: This reaction generally favors ortho-formylation.[1] However, para-substitution can occur.

    • Duff Reaction: This reaction shows a strong preference for ortho-formylation.[3]

    • Vilsmeier-Haack Reaction: The regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent.

    • Gattermann Reaction: The selectivity can be influenced by the choice of Lewis acid and reaction conditions.

To improve the selectivity towards a specific isomer, you may need to modify the reaction conditions or choose a different formylation method. Protecting one of the reactive positions before formylation is another advanced strategy.

Formation of Undesired Side Products

Question: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

Answer:

The formation of side products is a common issue. Here are some potential side products and ways to minimize their formation:

  • Di-formylated Products:

    • Cause: In reactions like the Duff reaction, if both positions ortho to the hydroxyl group are available and reactive, di-formylation can occur.[3]

    • Solution: Use a stoichiometric amount of the formylating agent. Lowering the reaction temperature might also help.

  • Polymeric/Tarry Materials:

    • Cause: Phenolic compounds can be prone to polymerization under harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution:

      • Maintain careful control over the reaction temperature.

      • Use the mildest possible reaction conditions.

      • Ensure a homogenous reaction mixture to avoid localized overheating.

  • Products from Ring Modification:

    • Cause: In the Reimer-Tiemann reaction, the dichlorocarbene intermediate can react with certain heterocyclic substrates to cause ring expansion (the Ciamician-Dennstedt rearrangement). While less common with simple phenols, it's a possibility with more complex substrates.[6]

    • Solution: Consider alternative formylation methods if you suspect this side reaction.

  • Chlorinated Products:

    • Cause: In the Vilsmeier-Haack reaction, the use of reagents like POCl₃ can sometimes lead to chlorination of the aromatic ring as a side reaction, especially with highly activated substrates.[7]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which formylation method gives the best yield for resorcinol monomethyl ether?

A1: The "best" method depends on the desired isomer and the scale of the reaction. The Reimer-Tiemann reaction has been reported with moderate yields. The Vilsmeier-Haack reaction is generally efficient for electron-rich arenes. The Duff reaction is often low-yielding. There is no single "best" method, and empirical optimization is often necessary.

Q2: How can I purify the formylated product from the reaction mixture?

A2: Purification typically involves the following steps:

  • Work-up: Neutralize the reaction mixture and extract the product into an organic solvent.

  • Washing: Wash the organic layer to remove unreacted reagents and byproducts.

  • Chromatography: Column chromatography on silica gel is a common method to separate the desired product from isomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several of the reagents used in these formylation reactions are hazardous:

  • Chloroform (Reimer-Tiemann): is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • POCl₃ (Vilsmeier-Haack): is corrosive and reacts violently with water.

  • Hydrogen Cyanide/Zinc Cyanide (Gattermann): are highly toxic. The Gattermann reaction should only be performed by experienced chemists with appropriate safety measures in place.

  • Strong Acids and Bases: are corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes reported yields for the formylation of resorcinol monomethyl ether using the Reimer-Tiemann reaction. Data for other methods on this specific substrate is less consistently reported in the literature.

Formylation MethodReagentsProductYield (%)Reference
Reimer-TiemannCHCl₃, NaOHThis compound35.2[1]
Reimer-Tiemann with β-CDCHCl₃, NaOH, β-cyclodextrinThis compound43.9[1]

Experimental Protocols

Reimer-Tiemann Formylation of Resorcinol Monomethyl Ether

This protocol is adapted from general procedures for the Reimer-Tiemann reaction.[6][8]

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve resorcinol monomethyl ether (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (2-3 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Formylation Pathways of Resorcinol Monomethyl Ether

formylation_pathways cluster_start Starting Material cluster_methods Formylation Methods cluster_products Main Products cluster_side_products Potential Side Products Resorcinol Monomethyl Ether Resorcinol Monomethyl Ether Reimer-Tiemann Reimer-Tiemann Resorcinol Monomethyl Ether->Reimer-Tiemann CHCl3, NaOH Vilsmeier-Haack Vilsmeier-Haack Resorcinol Monomethyl Ether->Vilsmeier-Haack DMF, POCl3 Duff Duff Resorcinol Monomethyl Ether->Duff Hexamethylenetetramine, Acid Gattermann Gattermann Resorcinol Monomethyl Ether->Gattermann HCN, HCl, Lewis Acid This compound This compound Reimer-Tiemann->this compound 4-hydroxy-2-methoxybenzaldehyde 4-hydroxy-2-methoxybenzaldehyde Reimer-Tiemann->4-hydroxy-2-methoxybenzaldehyde Polymeric material Polymeric material Reimer-Tiemann->Polymeric material Vilsmeier-Haack->this compound Vilsmeier-Haack->4-hydroxy-2-methoxybenzaldehyde Vilsmeier-Haack->Polymeric material Duff->this compound Di-formylated product Di-formylated product Duff->Di-formylated product Gattermann->this compound Gattermann->4-hydroxy-2-methoxybenzaldehyde troubleshooting_workflow start Low or No Product Yield check_reagents Are reagents dry and active? start->check_reagents check_conditions Are reaction conditions (temp, stirring) optimal? check_reagents->check_conditions Yes reagent_issue Dry reagents/solvents. Use fresh catalyst/reagent. check_reagents->reagent_issue No check_method Is the chosen formylation method appropriate? check_conditions->check_method Yes conditions_issue Optimize temperature and ensure vigorous stirring. check_conditions->conditions_issue No method_issue Consider an alternative formylation method. check_method->method_issue No end Improved Yield check_method->end Yes reagent_issue->end conditions_issue->end method_issue->end

References

Optimization of reaction conditions for synthesizing 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • The Reimer-Tiemann reaction: This involves the ortho-formylation of phenols. In this case, 3-methoxyphenol is treated with chloroform in a basic solution.[1][2][3]

  • The Duff reaction: This reaction formylates phenols using hexamine as the formyl source, typically in an acidic medium.[4][5]

  • Methylation of 2,4-Dihydroxybenzaldehyde: This is a two-step process where 2,4-dihydroxybenzaldehyde is first synthesized and then selectively methylated at the 4-position.[6]

Q2: What is the role of the base in the Reimer-Tiemann reaction?

A2: In the Reimer-Tiemann reaction, a strong base like sodium hydroxide or potassium hydroxide is used to deprotonate both chloroform to form the reactive dichlorocarbene intermediate and the phenol to form the more nucleophilic phenoxide ion.[7][8]

Q3: Why is the ortho-product the major product in the Reimer-Tiemann reaction of phenols?

A3: The ortho-selectivity is attributed to the interaction between the electron-rich phenoxide ion and the electron-deficient dichlorocarbene, which is generated in situ.[1][2] Intramolecular hydrogen bonding in the transition state also favors the formation of the ortho-isomer.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For instance, a one-pot Reimer-Tiemann reaction followed by methylation has been reported with a yield of 48.2%.[9] The methylation of 2,4-dihydroxybenzaldehyde can achieve yields as high as 86.3%.[6] The Duff reaction is generally known for lower yields.[5]

Q5: What are some common side products in these syntheses?

A5: Common side products can include the para-isomer (4-Hydroxy-2-methoxybenzaldehyde), dialdehydes, and polymeric resinous materials, particularly in the Reimer-Tiemann reaction.[9] Incomplete methylation can also leave unreacted 2,4-dihydroxybenzaldehyde.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective generation of the reactive intermediate (e.g., dichlorocarbene in the Reimer-Tiemann reaction). 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials. 5. Inefficient stirring in a biphasic system (Reimer-Tiemann).[2][8]1. Ensure a strong base is used and that the chloroform is of good quality. 2. Optimize the reaction temperature. The Reimer-Tiemann reaction is often initiated with heat and can be exothermic.[2][3] 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Use pure, dry starting materials and solvents. 5. Employ vigorous stirring or a phase-transfer catalyst to ensure proper mixing of the aqueous and organic phases.[2][8]
Formation of a Large Amount of Tar/Polymeric Material 1. Reaction temperature is too high. 2. The concentration of reactants is too high.1. Maintain the recommended reaction temperature. The Reimer-Tiemann reaction can be highly exothermic once initiated.[2][3] 2. Use a more dilute solution of the reactants.
Product is Contaminated with the Para-Isomer The reaction conditions are not optimized for ortho-selectivity.For the Reimer-Tiemann reaction, the choice of solvent and base can influence the ortho/para ratio.[1] Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Incomplete Methylation (in the methylation of 2,4-dihydroxybenzaldehyde) 1. Insufficient amount of methylating agent. 2. The base used is not strong enough. 3. Short reaction time.1. Use a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide).[6][9] 2. Ensure an adequate amount of a suitable base like potassium carbonate is used.[6] 3. Extend the reflux time and monitor the reaction progress by TLC.[6]
Difficulty in Product Purification 1. Presence of multiple side products. 2. The product is an oil and does not crystallize.1. Optimize the reaction conditions to minimize side product formation. 2. Purify the product using column chromatography on silica gel.[10] If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation.

Experimental Protocols

Method 1: Reimer-Tiemann Reaction followed by in-situ Methylation

This protocol is based on an improved process for the preparation of this compound.[9]

Materials:

  • Resorcinol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Dimethyl sulfate

  • Water

  • Hydrochloric acid (for workup)

  • Butanol (for extraction)

Procedure:

  • In a reaction vessel, dissolve resorcinol and the alkali hydroxide (e.g., KOH) in water.

  • Heat the mixture to a temperature in the range of 50-70°C.

  • Slowly add chloroform to the reaction mixture over a period of 5 to 10 hours while maintaining the temperature.

  • After the addition is complete, continue stirring the mixture at the same temperature for another 4 to 8 hours.

  • Cool the reaction mixture and then add the methylating agent (dimethyl sulfate) in situ.

  • Stir the mixture at a temperature between 30 to 80°C for 1 to 5 hours.

  • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • Extract the product with butanol.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • The crude product can be further purified by steam distillation or column chromatography.

Method 2: Methylation of 2,4-Dihydroxybenzaldehyde

This protocol is adapted from a common synthesis route.[6]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate

  • Acetone

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde in acetone in a round-bottom flask.

  • Add potassium carbonate and dimethyl sulfate to the solution.

  • Reflux the mixture for approximately 6 hours.

  • After cooling the reaction mixture, filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The residue can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_reimer_tiemann Reimer-Tiemann & Methylation cluster_duff Duff Reaction Resorcinol Resorcinol 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Resorcinol->2,4-Dihydroxybenzaldehyde CHCl3, NaOH This compound This compound 2,4-Dihydroxybenzaldehyde->this compound Dimethyl Sulfate, K2CO3 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol->this compound Hexamine, Acid

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start: Select Synthesis Method Reaction_Setup Reaction Setup: - Add reactants and solvents - Control temperature Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup: - Quenching - Extraction Reaction_Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low Yield or No Product Check_Reagents Are starting materials pure and dry? Start->Check_Reagents Check_Temp Was the reaction temperature correct? Check_Reagents->Check_Temp Yes Purify_Reagents Solution: Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Solution: Optimize reaction temperature. Check_Temp->Optimize_Temp No Check_Stirring Was stirring efficient (for biphasic reactions)? Check_Time->Check_Stirring Yes Increase_Time Solution: Increase reaction time and monitor by TLC. Check_Time->Increase_Time No Check_Stirring->Optimize_Temp Yes (Re-evaluate other parameters) Improve_Stirring Solution: Increase stirring speed or use a phase-transfer catalyst. Check_Stirring->Improve_Stirring No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Schiff Base Formation with 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 2-Hydroxy-4-Methoxybenzaldehyde.

Troubleshooting Guide

Low yields or the presence of impurities are common issues encountered during Schiff base synthesis. This guide provides a systematic approach to identify and resolve these challenges.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1] - Temperature: Increase the reaction temperature. Most protocols recommend refluxing the reaction mixture.[2][3][4] - Catalyst: The addition of a catalytic amount of acid (e.g., glacial acetic acid) can increase the electrophilicity of the carbonyl carbon and promote the reaction.[4] For some reactions, a base catalyst may be beneficial.[5]
Equilibrium Issues The formation of a Schiff base is a reversible reaction involving the elimination of water.[2] To drive the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄.
Steric Hindrance If the amine reactant is sterically bulky, the reaction rate may be slow. Consider increasing the reaction temperature and time to overcome the steric barrier.
Poor Solubility of Reactants Ensure that both this compound and the amine are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent.[2][6]
Decomposition of Reactants or Product Some reactants or the resulting Schiff base may be sensitive to high temperatures or prolonged reaction times. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Problem: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Unreacted Starting Materials If TLC or NMR analysis shows the presence of starting materials, the reaction has not gone to completion. Refer to the "Incomplete Reaction" section above. For purification, recrystallization from a suitable solvent (e.g., ethanol) is often effective.[1] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.[1]
Hydrolysis of the Schiff Base Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure all workup and purification steps are carried out under anhydrous conditions where possible. The presence of an aldehyde peak in the NMR spectrum of the purified product can indicate hydrolysis.[7]
Side Reactions Depending on the specific amine used, side reactions may occur. If unexpected byproducts are observed, consider modifying the reaction conditions (e.g., temperature, catalyst) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for Schiff base formation with this compound?

A1: Ethanol is the most frequently reported solvent for this reaction, often used under reflux conditions.[3][4] Methanol has also been used successfully.[2][8] Some studies have explored green synthesis approaches using water as a solvent.[7] The choice of solvent can influence the reaction rate and yield.[6][9]

Q2: Is a catalyst always necessary for this reaction?

A2: Not always. The reaction can proceed without a catalyst, especially with reactive amines. However, the addition of a catalytic amount of acid, such as glacial acetic acid, is a common practice to accelerate the reaction.[4]

Q3: How can I purify the synthesized Schiff base?

A3: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography can also be used for purification if recrystallization is not effective.[1] It is also possible to obtain a pure product by ensuring the reaction goes to completion and then washing the product with a solvent that dissolves any remaining starting materials.[1]

Q4: My NMR spectrum shows a persistent aldehyde peak even after purification. What could be the cause?

A4: The presence of a residual aldehyde peak in the NMR spectrum often indicates that the Schiff base is in equilibrium with the starting materials, which can be due to hydrolysis.[7] Ensure your NMR solvent is anhydrous. If the issue persists, it might indicate that the imine bond is susceptible to cleavage.

Q5: What are the potential applications of Schiff bases derived from this compound in drug development?

A5: Schiff bases derived from this aldehyde and their metal complexes have shown a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] For example, some Schiff bases have been shown to induce apoptosis in cancer cells by modulating signaling pathways like the MAPK pathway.[1] They are also investigated as fluorescent probes for detecting metal ions.[10]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol is a general guideline and may require optimization for specific amines.

  • Dissolve the Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the Amine: To this solution, add an equimolar amount of the desired primary amine.

  • (Optional) Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Reaction: Reflux the reaction mixture with stirring for the desired amount of time (typically 2-6 hours).[1] Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Quantitative Data on Reaction Yields

The yield of Schiff base formation is influenced by the choice of reactants and reaction conditions. The following table summarizes reported yields for the synthesis of Schiff bases from this compound with various amines.

AmineSolventCatalystReaction ConditionsYield (%)Reference
Isonicotinic acid hydrazideMethanolNone specifiedReflux85-86[2]
Nicotinic acid hydrazideMethanolNone specifiedReflux86[2]
4-Aminobenzoic acid ethyl esterEthanolNone specifiedRefluxNot specified[3]
ThiosemicarbazideMethanolNone specifiedReflux for 30 minNot specified[8]
2,4-DiaminotolueneDry EthanolGlacial Acetic AcidReflux for 3h at 80°CNot specified[4]

Visualizations

Troubleshooting_Workflow start Start: Low Schiff Base Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time No purification_issues Purification Issues incomplete->purification_issues Yes increase_temp Increase Temperature/Reflux extend_time->increase_temp add_catalyst Add Acid/Base Catalyst increase_temp->add_catalyst check_equilibrium Consider Equilibrium add_catalyst->check_equilibrium remove_water Remove Water (e.g., Dean-Stark) check_equilibrium->remove_water end End: Improved Yield remove_water->end recrystallize Recrystallize from Suitable Solvent purification_issues->recrystallize column_chrom Perform Column Chromatography recrystallize->column_chrom hydrolysis Check for Hydrolysis (Anhydrous Conditions) column_chrom->hydrolysis hydrolysis->end

Caption: Troubleshooting workflow for improving Schiff base yield.

MAPK_Signaling_Pathway schiff_base Schiff Base Derivative (e.g., from this compound) mapk_pathway MAPK Signaling Pathway schiff_base->mapk_pathway Modulates upregulated_genes Upregulation of Pro-Apoptotic Genes (e.g., BAX) mapk_pathway->upregulated_genes downregulated_genes Downregulation of Anti-Apoptotic Genes (e.g., BCL-2) mapk_pathway->downregulated_genes apoptosis Apoptosis in Cancer Cells upregulated_genes->apoptosis downregulated_genes->apoptosis

Caption: Proposed mechanism of anticancer activity via MAPK pathway modulation.

References

Technical Support Center: Selective O-alkylation of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective O-alkylation of 2-Hydroxy-4-Methoxybenzaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the selective O-alkylation of this compound?

The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkylating agent (typically an alkyl halide), forming the desired ether.

Q2: What are the primary challenges encountered in this reaction?

The main challenges include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired O-alkylated product.

  • Side Reactions: The primary competing side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. However, for this specific substrate, O-alkylation is generally favored. Other side reactions can include elimination if using secondary or tertiary alkyl halides.

  • Difficult Purification: The presence of unreacted starting materials and side products can complicate the purification of the final product.

Q3: How does the choice of base affect the reaction's success?

The base is crucial for deprotonating the phenol. Weaker bases like potassium carbonate (K₂CO₃) are often preferred as they are strong enough to deprotonate the phenol without promoting significant side reactions. Stronger bases like sodium hydride (NaH) can also be used but may lead to more side products if not handled carefully. The choice of base can also influence the O- vs. C-alkylation ratio.

Q4: Which solvents are recommended for this reaction?

Polar aprotic solvents such as acetone, acetonitrile (ACN), and dimethylformamide (DMF) are commonly used.[1] Acetone is a good choice when using potassium carbonate as the base. These solvents facilitate the Sₙ2 reaction pathway of the Williamson ether synthesis.

Q5: What types of alkylating agents can be used?

Primary alkyl halides (e.g., ethyl bromide, propargyl bromide) are the most effective alkylating agents for this reaction. Secondary and tertiary alkyl halides are more prone to undergoing elimination reactions, which compete with the desired substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the selective O-alkylation of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Deprotonation: The base may not be strong enough or may have degraded. 2. Inactive Alkylating Agent: The alkylating agent may have decomposed. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, anhydrous base. Consider a stronger base like NaH if using a weaker one like K₂CO₃ is unsuccessful. 2. Use a fresh bottle of the alkylating agent. 3. Gently heat the reaction mixture. For K₂CO₃ in acetone, refluxing is common.
Formation of Side Products (e.g., C-alkylation) 1. Reaction Conditions Favoring C-alkylation: Certain solvent and counter-ion combinations can promote C-alkylation. 2. High Reaction Temperature: Higher temperatures can sometimes favor C-alkylation.1. Use a polar aprotic solvent like DMF or acetone. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Low Yield 1. Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to lower yields. 3. Moisture in the Reaction: Water can quench the phenoxide intermediate.1. Monitor the reaction by TLC to determine completion. 2. Use a slight excess of the alkylating agent (e.g., 1.1-1.5 equivalents). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Formation of Multiple Products: Suboptimal reaction conditions.1. Drive the reaction to completion by adjusting reaction time or temperature. 2. Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the desired product. Use column chromatography for purification if necessary.

Experimental Protocols

General Protocol for O-Alkylation using Potassium Carbonate in Acetone

This protocol is adapted from a standard procedure for the O-alkylation of substituted phenols.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, propargyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add the alkylating agent (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Example: Synthesis of 2-Ethoxy-4-methoxybenzaldehyde

This protocol is based on the successful ethylation of a structurally similar compound, 3-hydroxy-4-methoxybenzaldehyde, and is expected to yield good results.[2]

Materials:

  • This compound (10 g, 65.7 mmol)

  • Potassium Hydroxide (KOH) (4.4 g, 78.4 mmol)

  • Ethyl bromide (5.6 mL, 75.5 mmol)

  • Ethanol (20 mL)

  • Water (4.4 mL)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of KOH in water to the flask.

  • Heat the mixture to reflux until all solids dissolve.

  • Slowly add ethyl bromide to the refluxing mixture.

  • Continue heating at reflux overnight.

  • Remove the excess ethyl bromide and ethanol in vacuo.

  • Partition the residue between water and an organic solvent like chloroform.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the product by crystallization from ethanol.

Quantitative Data

The following table summarizes reported yields for the O-alkylation of 2,4-dihydroxybenzaldehyde, a close structural analog to this compound. These values can serve as a benchmark for optimizing the reaction.

Alkylating AgentBaseSolventYield of 4-O-alkylated productReference
Dimethyl sulfateK₂CO₃Acetone86.3%[3]
Methyl iodideNot specifiedNot specified77.6%[4]

Visual Guides

Experimental Workflow for O-Alkylation

experimental_workflow start Start reagents Combine this compound, base, and solvent in a flask start->reagents add_alkylating_agent Add alkylating agent reagents->add_alkylating_agent reaction Stir and heat (if necessary) add_alkylating_agent->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: Filter and evaporate solvent monitor->workup Reaction complete purification Purify product (crystallization or chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the O-alkylation of this compound.

Factors Influencing O- vs. C-Alkylation

O_vs_C_alkylation factors Reaction Conditions solvent Solvent factors->solvent base Base factors->base temperature Temperature factors->temperature alkylating_agent Alkylating Agent factors->alkylating_agent o_alkylation O-Alkylation (Favored) c_alkylation C-Alkylation (Less Favored) solvent->o_alkylation Polar Aprotic (e.g., DMF, Acetone) solvent->c_alkylation Protic Solvents base->o_alkylation Weaker bases (e.g., K₂CO₃) base->c_alkylation Stronger bases (sometimes) temperature->o_alkylation Lower Temperatures temperature->c_alkylation Higher Temperatures alkylating_agent->o_alkylation Primary halides alkylating_agent->c_alkylation Bulky halides (can lead to elimination)

Caption: Key factors influencing the selectivity between O- and C-alkylation.

Troubleshooting Flowchart

troubleshooting_flowchart start Low or No Product? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes side_products Side products observed? start->side_products No, but yield is low check_base Is the base strong enough? check_reagents->check_base Yes success Problem Solved check_reagents->success No, use fresh reagents check_temp Is the reaction temperature adequate? check_base->check_temp Yes check_base->success No, use a stronger base incomplete_reaction Incomplete reaction? check_temp->incomplete_reaction Yes check_temp->success No, increase temperature optimize_conditions Optimize conditions: - Lower temperature - Use weaker base - Change solvent side_products->optimize_conditions Yes side_products->incomplete_reaction No optimize_conditions->success increase_time Increase reaction time or temperature incomplete_reaction->increase_time Yes incomplete_reaction->success No, check purification increase_time->success

Caption: A step-by-step guide to troubleshooting common issues in the O-alkylation reaction.

References

Troubleshooting guide for reactions involving 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Hydroxy-4-Methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate in organic synthesis.[1][2] The most frequently performed reactions include:

  • Claisen-Schmidt Condensation: To synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4][5][6]

  • Wittig Reaction: For the formation of alkenes by reacting the aldehyde with a phosphonium ylide.[7][8][9]

  • Knoevenagel Condensation: A reaction with active methylene compounds to produce α,β-unsaturated products.[10][11][12]

  • Synthesis of Dye Intermediates: Its chemical structure is utilized in the synthesis of vibrant and stable dyes.[1]

Q2: What are the typical impurities I might encounter when working with this compound?

A2: When sourcing this compound, potential impurities can include starting materials from its synthesis, such as 2,4-Dihydroxybenzaldehyde, or side products like 2,4-Dimethoxybenzaldehyde.[13] Purity is often determined by gas chromatography (GC), with acceptable limits for these impurities being very low in high-quality reagents.

Q3: What safety precautions should I take when handling this compound?

A3: this compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][14] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat. In case of contact with skin, wash thoroughly with soap and water. If it comes into contact with your eyes, rinse cautiously with water for several minutes.

Troubleshooting Guides

Reaction Type: Claisen-Schmidt Condensation (Chalcone Synthesis)

This guide focuses on the reaction between this compound and an acetophenone derivative to synthesize a chalcone.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Base or Catalyst The choice of base is critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[3][5] The concentration of the base can also affect the yield; for instance, a 40% NaOH solution has been shown to be effective.[13][15] Some bases like calcium hydroxide and magnesium hydroxide may be ineffective.[13][15]
Inappropriate Solvent The solvent plays a significant role in the reaction. Ethanol is a common solvent for this reaction.[3][5] Isopropyl alcohol has also been reported to give good results.[13][15] Solvent-free methods, such as grinding the reactants with a solid base, can sometimes lead to higher yields and shorter reaction times.[3][14][15]
Suboptimal Reaction Temperature Temperature can have a drastic effect on both yield and purity.[13] While some procedures call for room temperature, others may benefit from cooling (e.g., 0°C) to improve the yield.[13] Conversely, some reactions might require gentle heating. It is advisable to monitor the reaction progress at different temperatures to find the optimum.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][14] Reactions can take anywhere from a few hours to overnight.[13]
Side Reactions The presence of the unprotected hydroxyl group on the benzaldehyde can sometimes lead to side reactions. While protection is not always necessary for this specific substrate, if other troubleshooting steps fail, consider protecting the hydroxyl group with a suitable protecting group like a methoxymethyl (MOM) ether.

Problem 2: Oily Product or Difficulty with Crystallization

Potential Cause Troubleshooting Steps
Presence of Impurities Unreacted starting materials or byproducts can prevent the product from solidifying.[16] Wash the crude product with water to remove any residual base and water-soluble impurities.[17] A wash with a dilute solution of sodium metabisulfite can help remove unreacted aldehyde.[16]
Incorrect Work-up Procedure After the reaction is complete, the mixture is typically poured into cold water or a dilute acid solution to precipitate the product.[3] Ensure the pH is adjusted correctly to neutralize the base and protonate the phenoxide.
Inappropriate Recrystallization Solvent Finding a suitable solvent for recrystallization is key to obtaining a pure, crystalline product. Ethanol is a commonly used solvent for recrystallizing chalcones.[5][17] You may need to try a mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) to achieve good crystallization.
Product is an Oil at Room Temperature While many chalcones are solids, some may be oils or low-melting solids. Confirm the identity and purity of your product using spectroscopic methods like NMR.[3][7] If the product is indeed an oil, purification by column chromatography is the recommended method.[5]

Experimental Protocols

Key Experiment: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of NaOH or KOH (e.g., 40% aqueous solution).

  • Slowly add the basic solution to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction mixture may change color.

  • After the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing cold water.

  • Acidify the mixture with dilute HCl until it is neutral or slightly acidic. This will cause the chalcone to precipitate.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine the yield and melting point.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

Table 1: Influence of Reaction Conditions on Chalcone Synthesis Yield

Starting AldehydeKetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxybenzaldehyde4-methoxyacetophenoneNaOHNone (Grinding)Room Temp0.5High (not specified)[14]
Benzaldehydeo-hydroxyacetophenoneNaOHIsopropyl Alcohol04"Best yield"[13]
Benzaldehydeo-hydroxyacetophenoneLiOHIsopropyl Alcohol04Lower yield[13]
Benzaldehydeo-hydroxyacetophenoneCa(OH)₂, Mg(OH)₂Isopropyl Alcohol04Ineffective[13]
Substituted benzaldehydes2'-hydroxy-acetophenonesKOHEthanolNot specifiedNot specified22-85[6]

Visualizations

Diagram 1: General Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow Reactants 1. Reactants Mixing (this compound + Acetophenone in Ethanol) Base_Addition 2. Base Addition (e.g., aq. NaOH) Reactants->Base_Addition Reaction 3. Reaction (Stirring at RT) Base_Addition->Reaction Precipitation 4. Work-up (Pour into water/acid) Reaction->Precipitation Purification 5. Purification (Filtration & Recrystallization) Precipitation->Purification Product Final Product (Chalcone) Purification->Product

References

Removal of unreacted starting materials from 2-Hydroxy-4-Methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-Methoxybenzaldehyde. It focuses on the effective removal of unreacted starting materials after common synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the specific impurities present, particularly the unreacted starting materials, and the scale of the reaction.

Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the consumption of starting materials.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product on a silica gel plate, allowing for a visual assessment of the reaction's progress.[1]

Q3: What are the key physical property differences between this compound and its common precursors that can be exploited for separation?

A3: The primary differences lie in polarity and solubility. For instance, 2,4-dihydroxybenzaldehyde is more polar than this compound due to the presence of two hydroxyl groups compared to one hydroxyl and one methoxy group. This difference in polarity is the basis for separation by column chromatography. Additionally, their solubilities in various solvents differ, which is crucial for planning extractions and recrystallizations. This compound is slightly soluble in water, while 2,4-dihydroxybenzaldehyde is moderately soluble.[2][3] Both are soluble in organic solvents like ethanol.[3][4]

Troubleshooting Guide

Issue 1: Unreacted 2,4-Dihydroxybenzaldehyde in the Product Mixture

Symptoms:

  • TLC analysis shows a spot corresponding to 2,4-dihydroxybenzaldehyde in the crude product.

  • NMR spectrum of the crude product shows peaks characteristic of 2,4-dihydroxybenzaldehyde.

Probable Cause: Incomplete methylation of 2,4-dihydroxybenzaldehyde.

Solutions:

Method 1: Column Chromatography

This is the most effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar product, this compound, will elute before the more polar unreacted starting material, 2,4-dihydroxybenzaldehyde. An eluent of ethyl acetate/hexane (1:5) has been shown to be effective for the purification of this compound.[1]

Troubleshooting Column Chromatography:

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. Aim for a significant difference in Rf values between the product and the starting material.
Compound Stuck on Column The compound is too polar for the chosen eluent.Increase the polarity of the eluent. For very polar compounds, consider using a different stationary phase like alumina.
Product Elutes with Starting Material Overloading the column.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).

Method 2: Recrystallization

This method is suitable if there is a significant difference in the solubility of the product and the impurity in a particular solvent system.

  • Solvent System: A mixture of water and alcohol can be effective.[5] The crude product is dissolved in a minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the less soluble compound will crystallize out. The relative solubilities will determine which compound crystallizes first.

Issue 2: Unreacted Resorcinol in the Product Mixture (from Reimer-Tiemann or Duff Reaction)

Symptoms:

  • TLC analysis indicates the presence of resorcinol.

  • The work-up procedure yields a mixture of phenolic compounds.

Probable Cause: Incomplete formylation of resorcinol.

Solutions:

Method 1: Liquid-Liquid Extraction

This technique exploits the different acidity of the phenolic compounds.

  • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mildly basic aqueous solution (e.g., a saturated solution of sodium bicarbonate). The more acidic resorcinol will be deprotonated to a greater extent and will partition into the aqueous phase. The desired product, being less acidic, will remain in the organic layer. Subsequent acidification of the aqueous layer can recover the unreacted resorcinol if needed.

Method 2: Steam Distillation

For volatile aldehydes, steam distillation can be an effective purification method. An improved process for preparing this compound mentions obtaining the product with 99.0% purity after steam distillation of the crude reaction mixture.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elute the Compounds: Begin eluting with the low-polarity solvent, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify which contain the desired product.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in hexane) to elute the more polar impurities.

  • Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 2: Purification by Liquid-Liquid Extraction
  • Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

  • Shake and Separate: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously and then allow the layers to separate.

  • Collect Layers: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution if necessary.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Dry and Evaporate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound Synthesis crude Crude Product Mixture start->crude purification_choice Select Purification Method crude->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Polarity Difference recrystallization Recrystallization purification_choice->recrystallization Solubility Difference extraction Liquid-Liquid Extraction purification_choice->extraction Acidity Difference analysis Purity Analysis (TLC, NMR) column_chrom->analysis recrystallization->analysis extraction->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for reaction and purification.

column_chromatography_workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Non-Polar Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Increase Solvent Polarity F->G Product not eluting H Combine Pure Fractions F->H Product eluted G->D I Evaporate Solvent H->I J Pure Product I->J

Caption: Column chromatography workflow.

liquid_liquid_extraction_workflow A Dissolve Crude in Organic Solvent B Add to Separatory Funnel A->B C Wash with Aqueous Base B->C D Separate Layers C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Liquid-liquid extraction workflow.

References

Stability of 2-Hydroxy-4-Methoxybenzaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-4-Methoxybenzaldehyde under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under recommended storage conditions, which typically involve storing it in a tightly sealed container in a cool, dry, and well-ventilated area. However, it is incompatible with strong oxidizing agents and strong bases, which can lead to its degradation.

Q2: What are the expected decomposition products of this compound under thermal stress?

A2: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, primarily carbon monoxide (CO) and carbon dioxide (CO2).[1] The specific organic degradation products under controlled thermal stress have not been extensively reported in the literature.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for phenolic aldehydes like this compound?

A4: Phenolic aldehydes can undergo several degradation pathways depending on the conditions:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The phenol group can also be oxidized, potentially leading to ring-opening or polymerization.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially affect the molecule.

  • Photodegradation: UV light can induce photochemical reactions, leading to the formation of various degradation products.

Troubleshooting Guide for Stability Issues

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent assay results or appearance of unknown peaks in chromatograms.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.

    • Check for Incompatibilities: Review all reagents and solvents used in your experimental setup for potential incompatibilities, especially strong oxidizing agents and strong bases.

    • Perform a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is recommended. This will help in identifying potential degradants.

Problem 2: Discoloration or change in the physical appearance of the compound.

  • Possible Cause: This could be due to oxidation or polymerization.

  • Troubleshooting Steps:

    • Inert Atmosphere: If sensitivity to air is suspected, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For solution-based experiments, the addition of a small amount of an antioxidant may be considered, if it does not interfere with the downstream application.

    • Purification: If the purity is compromised, consider repurification of the compound by a suitable method like recrystallization.

Hypothetical Forced Degradation Study of a Phenolic Aldehyde

Due to the limited availability of specific quantitative forced degradation data for this compound, this section presents a representative, hypothetical study on a similar phenolic aldehyde to illustrate the methodology and expected outcomes.

Experimental Protocol

A solution of the phenolic aldehyde (1 mg/mL) was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Samples were analyzed by a stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes the hypothetical degradation of the phenolic aldehyde under various stress conditions.

Stress Condition% Degradation of Phenolic AldehydeNumber of Major Degradation Products
Acidic Hydrolysis (0.1 M HCl, 80°C, 24h)15.2%2
Basic Hydrolysis (0.1 M NaOH, 60°C, 8h)35.8%3
Oxidative Degradation (3% H₂O₂, RT, 24h)25.5%2
Thermal Degradation (Solid, 105°C, 48h)8.1%1
Photolytic Degradation (UV 254 nm, 24h)45.3%4

Signaling Pathways and Experimental Workflows

degradation_pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acidic Hydrolysis Acidic Hydrolysis Phenolic_Aldehyde This compound Acidic Hydrolysis->Phenolic_Aldehyde Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Phenolic_Aldehyde Oxidative Stress Oxidative Stress Oxidative Stress->Phenolic_Aldehyde Thermal Stress Thermal Stress Thermal Stress->Phenolic_Aldehyde Photolytic Stress Photolytic Stress Photolytic Stress->Phenolic_Aldehyde Carboxylic_Acid Carboxylic Acid Derivative Phenolic_Aldehyde->Carboxylic_Acid Oxidation Ring_Opened_Products Ring-Opened Products Phenolic_Aldehyde->Ring_Opened_Products Oxidation/Photolysis Polymeric_Material Polymeric Material Phenolic_Aldehyde->Polymeric_Material Base/Heat Other_Oxidation_Products Other Oxidation Products Phenolic_Aldehyde->Other_Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress_application Stress Application cluster_analysis Analysis cluster_data Data Interpretation Start Prepare 1 mg/mL solution of This compound Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (UV 254 nm) Start->Photo HPLC HPLC Analysis with Stability-Indicating Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradation Products HPLC->Identify

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic Start Unexpected peak or low assay result? Check_Storage Verify storage conditions (temp, light, moisture) Start->Check_Storage Check_Incompatibles Review experimental setup for incompatible reagents (strong oxidizers/bases) Start->Check_Incompatibles Run_Control Analyze a freshly prepared standard solution Check_Storage->Run_Control Check_Incompatibles->Run_Control Control_OK Fresh standard is OK? Run_Control->Control_OK Problem_Identified Problem likely due to storage or reagent incompatibility Perform_Forced_Degradation Conduct a forced degradation study to identify potential degradants Control_OK->Problem_Identified No Sample_Problem Issue is with the specific experimental sample/procedure Control_OK->Sample_Problem Yes Sample_Problem->Perform_Forced_Degradation

Caption: Troubleshooting logic for stability issues.

References

Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hydroxy-4-Methoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 4-methoxysalicylaldehyde, is an aromatic aldehyde and an isomer of vanillin.[1] It serves as a valuable intermediate in organic synthesis and the fragrance industry.[2] Its stability is critical because the aldehyde functional group is susceptible to oxidation, which can lead to the formation of impurities. This degradation can compromise the quality, purity, and performance of the compound in downstream applications, affecting experimental outcomes and product specifications.

Q2: What are the visible signs of oxidation or degradation?

A2: The pure compound is typically a white to pale yellow or pink solid.[2][3] A noticeable color change, such as darkening or the development of a more intense pink or yellow hue, can be an initial indicator of degradation. However, the most definitive sign is the detection of its oxidation product, 2-hydroxy-4-methoxybenzoic acid, through analytical methods.[4][5]

Q3: What is the primary oxidation product of this compound?

A3: The aldehyde group (-CHO) is prone to oxidation, which converts it to a carboxylic acid group (-COOH). Therefore, the primary oxidation product is 2-hydroxy-4-methoxybenzoic acid. The presence of this compound is a key marker for degradation.[4]

Q4: What are the ideal storage conditions to prevent oxidation?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[6][7][8] For optimal preservation, storage at refrigerated temperatures (4°C) or frozen (-20°C) under an inert nitrogen atmosphere is highly recommended.[9][10]

Q5: How does exposure to air, light, and heat affect the compound?

A5: The compound is incompatible with strong oxidizing agents.[8][11] Exposure to atmospheric oxygen is a primary driver of oxidation. Heat can accelerate the rate of this chemical degradation. While specific data on photosensitivity is limited, aromatic compounds are often sensitive to light, which can provide the energy to initiate oxidative processes. Therefore, storage in opaque or amber containers away from direct light is a standard precautionary measure.

Q6: What is the expected shelf-life of the compound?

A6: The shelf-life is highly dependent on storage conditions. When stored properly at -20°C, the compound can remain stable for at least four years.[10] However, some suppliers do not provide a specific expiration date without suitable stability data, in which case a re-test date would be indicated on the Certificate of Analysis. For material stored under less-than-ideal conditions, periodic quality control testing is advised.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Color Change The compound has darkened or changed from white/pale yellow to a more intense color.1. Oxidation: Exposure to air (oxygen), light, or elevated temperatures.2. Contamination: Introduction of impurities during handling.1. Immediately verify the compound's purity using an analytical method like HPLC to quantify the aldehyde and its corresponding benzoic acid.[4]2. If purity is compromised, consider recrystallization or other purification methods.3. Ensure future storage is under an inert atmosphere (e.g., nitrogen) in a tightly sealed, opaque container at or below 4°C.[9]
Post-Synthesis Impurity Analysis after a synthesis reaction shows significant levels of 2-hydroxy-4-methoxybenzoic acid.1. Over-oxidation: Reaction conditions were too harsh (e.g., excess oxidizing agent, high temperature, prolonged reaction time).2. Air Exposure: The reaction or work-up was performed without an inert atmosphere.1. Optimize the synthesis protocol by reducing the amount of oxidizing agent, lowering the reaction temperature, or shortening the reaction time.2. Perform the synthesis and subsequent work-up steps under an inert atmosphere (nitrogen or argon) to prevent air oxidation.3. Purify the crude product using column chromatography or recrystallization to remove the acid impurity.
Low Purity in Assay Quantitative analysis (e.g., GC or HPLC) shows a purity level below the expected specification (e.g., <98%).1. Gradual Degradation: The compound has degraded over time due to improper storage.2. Moisture: Absorption of moisture, which can facilitate degradation pathways.1. Review storage logs and conditions. If not stored under inert gas at a low temperature, degradation is likely.2. Discard the lot if purity is critically low. For valuable material, repurification may be an option.3. Implement the recommended storage protocol for all new and existing stock (see Experimental Protocols section).

Quantitative Data Summary

The following table summarizes key specifications and storage parameters for this compound.

ParameterRecommended Condition / SpecificationReference(s)
Purity (Assay) ≥97%[3]
Storage Temperature 4°C (short-term); -20°C (long-term)[9][10]
Storage Atmosphere Under dry nitrogen gas[9]
Container Tightly closed, opaque (light-protected)[6][7][8]
Known Impurities 2,4-Dihydroxy Benzaldehyde (≤0.03%)2,4-Dimethoxy Benzaldehyde (≤3.0%)[3]
Long-Term Stability ≥ 4 years (when stored at -20°C)[10]

Experimental Protocols

Protocol 1: Recommended Storage and Handling

Objective: To provide a standardized procedure for the storage and handling of this compound to minimize degradation.

Materials:

  • Stock container of this compound

  • Appropriate personal protective equipment (gloves, safety goggles)

  • Spatula

  • Amber glass vials or other opaque, airtight containers

  • Nitrogen or Argon gas source with a regulator and tubing

  • -20°C freezer or 4°C refrigerator

Procedure:

  • Work Area Preparation: Conduct all handling in a well-ventilated area or fume hood.

  • Aliquotting: To avoid repeated warming and cooling of the main stock, aliquot the required amount of the compound into smaller, single-use vials upon receipt.

  • Inert Gas Purge: Before sealing the aliquot vial (and after taking from the main stock container), gently flush the headspace with dry nitrogen or argon gas for 15-30 seconds to displace any air.

  • Sealing: Immediately seal the container tightly. For vials, use caps with inert liners (e.g., PTFE). For larger containers, ensure the seal is secure.

  • Labeling: Clearly label each container with the compound name, date of receipt/aliquotting, and storage conditions.

  • Storage: Place the sealed containers in a designated -20°C freezer for long-term storage or a 4°C refrigerator for short-term use.[9][10]

  • Usage: When material is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Protocol 2: QC Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To detect and quantify this compound and its primary oxidation product, 2-hydroxy-4-methoxybenzoic acid. This method is adapted from published procedures.[4]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 75 mm)

  • HPLC-grade methanol

  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)

  • Analytical standards of this compound and 2-hydroxy-4-methoxybenzoic acid

  • Volumetric flasks and pipettes

  • Sample vials

Procedure:

  • Standard Preparation: Prepare stock solutions of both the aldehyde and benzoic acid standards in methanol (e.g., 1 mg/mL). From these, create a series of calibration standards covering the expected concentration range (e.g., 5-350 µg/mL).[4]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in methanol to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Methanol and 0.1% Formic Acid in Water (e.g., 70:30 v/v). Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: Monitor at a suitable wavelength for both compounds (e.g., 254 nm or 280 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve for both the aldehyde and the acid.

    • Inject the prepared sample.

    • Identify the peaks based on the retention times of the standards. The benzoic acid should have a different retention time than the aldehyde.

  • Quantification: Calculate the concentration of this compound and 2-hydroxy-4-methoxybenzoic acid in the sample using the standard curve. Purity can be assessed by the relative peak areas. The limit of detection for the aldehyde and acid has been reported as 0.84 µg/mL and 2.34 µg/mL, respectively.[4]

Visualizations

OxidationFactors substance This compound (Pure) process Oxidation substance->process air Oxygen (Air) air->process light UV Light light->process heat Elevated Temperature heat->process oxidants Strong Oxidizing Agents oxidants->process product 2-Hydroxy-4-methoxybenzoic Acid (Impurity) process->product

Caption: Factors leading to the oxidation of this compound.

StorageWorkflow cluster_intake Receiving & Preparation cluster_storage Storage & Usage receive 1. Receive Compound inspect 2. Visual Inspection (Color & Integrity) receive->inspect aliquot 3. Aliquot into Vials inspect->aliquot purge 4. Purge with N2 Gas aliquot->purge seal 5. Seal Tightly purge->seal store_long 6a. Long-Term Storage (-20°C) seal->store_long Long-Term store_short 6b. Short-Term Storage (4°C) seal->store_short Short-Term log 7. Log & Track Usage store_long->log store_short->log

Caption: Recommended workflow for handling and storage to prevent degradation.

References

Validation & Comparative

A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs. 2,4-Dihydroxybenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly influences the outcome of a synthetic pathway and the biological activity of the target molecules. This guide provides an objective comparison of two closely related benzaldehyde derivatives, 2-Hydroxy-4-Methoxybenzaldehyde and 2,4-dihydroxybenzaldehyde, focusing on their performance in key synthetic reactions and their differential biological activities, supported by experimental data.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis. The presence of a methoxy group in this compound in place of a hydroxyl group in 2,4-dihydroxybenzaldehyde leads to differences in polarity, solubility, and reactivity.

PropertyThis compound2,4-dihydroxybenzaldehyde
Molecular Formula C₈H₈O₃C₇H₆O₃
Molecular Weight 152.15 g/mol 138.12 g/mol
Appearance White to pink solid fused mass[1]Light yellow to beige flakes or crystalline powder[2]
Melting Point 41-43 °C[1][3][4]135-137 °C[5][6]
Boiling Point 271.5 ± 20.0 °C[1]220-228 °C at 22 mmHg[5][6]
Solubility Insoluble in water; soluble in organic solvents like methanol.[7][8]Moderately soluble in water; highly soluble in organic solvents such as ethanol, ether, and chloroform.[9]

Performance in Synthesis: A Comparative Overview

Both this compound and 2,4-dihydroxybenzaldehyde are valuable precursors in the synthesis of a variety of heterocyclic compounds, including chalcones and coumarins, which are known for their diverse pharmacological activities.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. The reactivity of the aldehyde in this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of 1-(2,4-dihydroxyphenyl)-3-(substituted phenyl)prop-2-en-1-one

A mixture of 2,4-dihydroxyacetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is stirred in absolute ethanol (5 ml). Thionyl chloride (0.05 ml) is added dropwise, and the mixture is stirred for two hours at room temperature. After standing for 12 hours, the product is precipitated by the addition of water, filtered, and washed with cold ethanol.[1]

Chalcone DerivativeStarting AldehydeYield
1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one2-chlorobenzaldehyde-
1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one4-hydroxybenzaldehyde-
1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one3-hydroxybenzaldehyde-
1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one4-nitrobenzaldehyde-

Note: Specific yield percentages for the reaction with 2,4-dihydroxybenzaldehyde were not provided in the cited literature.

General protocols for chalcone synthesis using substituted benzaldehydes often report yields ranging from 22% to 85%, depending on the specific reactants and conditions.[10]

Coumarin Synthesis

Coumarins can be synthesized through various methods, including the Pechmann and Knoevenagel condensations. The choice of starting material and reaction conditions can significantly impact the yield and substitution pattern of the resulting coumarin.

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis from 2,4-dihydroxybenzaldehyde

A mixture of 2,4-dihydroxybenzaldehyde (1 g, 7.194 mmol), diethyl malonate (1.31 mL, 8.615 mmol), absolute ethanol (5 mL), piperidine (15 drops), and glacial acetic acid (5 drops) is heated at reflux at 80 °C for 1.5 hours. After cooling, water (15 mL) is added, and the mixture is chilled. The resulting solid product is collected by filtration, washed with 50% aqueous ethanol, and dried to yield ethyl 7-hydroxy-2-oxo-chromene-3-carboxylate.[3] The reported yield for this specific reaction is excellent.

Biological Activity: A Tale of Two Molecules

The structural differences between this compound and 2,4-dihydroxybenzaldehyde also translate to distinct biological activity profiles.

Antibacterial Activity

Both compounds have been investigated for their antibacterial properties.

  • This compound (HMB): HMB has demonstrated antibacterial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 1024 µg/ml.[7][9][11] It has also shown efficacy against Proteus mirabilis, with a MIC of 200 μg/ml.

  • 2,4-dihydroxybenzaldehyde: While direct MIC values against S. aureus for 2,4-dihydroxybenzaldehyde are not specified in the reviewed literature, related dihydroxybenzaldehyde derivatives have been studied. For instance, 2,3-dihydroxybenzaldehyde has a reported MIC50 of 500 mg/L against bovine mastitis S. aureus.[12]

CompoundOrganismMIC
This compoundStaphylococcus aureus1024 µg/ml[7][9][11]
This compoundProteus mirabilis200 µg/ml
2,3-dihydroxybenzaldehyde (for comparison)Staphylococcus aureus500 mg/L (MIC50)[12]
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence and nature of hydroxyl and methoxy groups influence their radical scavenging capabilities. Although specific comparative IC50 values for the DPPH assay were not found for both compounds in the reviewed literature, their general antioxidant potential can be inferred from their structures. The free hydroxyl groups in 2,4-dihydroxybenzaldehyde are expected to contribute significantly to its antioxidant activity.

Signaling Pathways and Mechanisms of Action

The biological effects of these molecules are often mediated through their interaction with specific cellular signaling pathways.

This compound: Phenylpropanoid Pathway and Ergosterol Biosynthesis Disruption

This compound is a natural product synthesized via the phenylpropanoid pathway in plants. This pathway is a major route for the biosynthesis of a wide variety of secondary metabolites.

Phenylpropanoid Biosynthesis of this compound

Furthermore, this compound has been shown to exert its antifungal activity by disrupting the ergosterol biosynthesis pathway in fungi, a critical process for maintaining fungal cell membrane integrity.[2][9]

Disruption of Ergosterol Biosynthesis by this compound
2,4-dihydroxybenzaldehyde: Inhibition of NF-κB Signaling Pathway

2,4-dihydroxybenzaldehyde has been reported to exhibit anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation 2,4-dihydroxybenzaldehyde 2,4-dihydroxybenzaldehyde 2,4-dihydroxybenzaldehyde->IKK Inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

References

A Comparative Guide to the Analytical Validation of 2-Hydroxy-4-Methoxybenzaldehyde Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-Hydroxy-4-Methoxybenzaldehyde purity. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical procedures for this compound. This document outlines the experimental protocol, presents validation data, and briefly discusses alternative analytical approaches.

Introduction

This compound, an isomer of vanillin, is a key intermediate in the synthesis of various pharmaceuticals and a significant component in the flavor and fragrance industry.[1][2][3] Its purity is a critical quality attribute that necessitates precise and accurate analytical methods for quantification. While several analytical techniques can be employed, reverse-phase HPLC (RP-HPLC) is a widely used method due to its sensitivity, reproducibility, and specificity. This guide details a validated RP-HPLC method and provides the necessary parameters for its implementation.

Experimental Protocol: A Validated RP-HPLC Method

A validated reverse-phase HPLC method has been established for the simultaneous determination of this compound and a related compound, 2-hydroxy-4-methoxybenzoic acid.[4][5] The following protocol is based on this validated method.

Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is a suitable choice.[6]

  • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio has been shown to provide good separation.[4]

  • Flow Rate: An optimized flow rate of 1 mL/min is recommended.[4]

  • Detection Wavelength: The UV detector should be set to an appropriate wavelength for monitoring the analyte.

  • Injection Volume: A consistent injection volume should be used for all standards and samples.

  • Run Time: A 20-minute run time is sufficient to achieve good separation.[4]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as aqueous methanol (50:50, v/v), at a concentration of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 5–350 μg/mL).[5]

  • Sample Preparation: The preparation of the sample will depend on the matrix. For instance, in the analysis of root extracts, a methanolic extraction followed by appropriate dilution would be necessary.[4]

Data Presentation: Method Validation Summary

The performance of the described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized in the table below.

Validation ParameterThis compound
Linearity Range 5–350 μg/mL
Correlation Coefficient (r) > 0.998
Precision (% RSD)
   Intra-day0.41–1.07%
   Inter-day0.61–1.76%
Limit of Detection (LOD) 0.84 μg/mL
Accuracy (Recovery) 98.25–99.76%

Data sourced from a validated method for the simultaneous determination of this compound and 2-hydroxy-4-methoxybenzoic acid.[5]

Alternative Analytical Methods

While HPLC is a robust method for purity determination, other analytical techniques can also be employed for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the identification of volatile and semi-volatile compounds. GC-MS analysis has been used to identify this compound as a major component in plant extracts.[4]

  • Gas Chromatography (GC): A purity of ≥ 98% for this compound has been reported using GC.[1]

A direct, detailed comparison of the performance of these methods with the presented HPLC method would require further experimental studies. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Workflow for Analytical Method Validation by HPLC

The following diagram illustrates the typical workflow for the validation of an analytical HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select HPLC Parameters B Optimize Separation A->B Initial Runs C Specificity B->C Optimized Method D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Validated Method J Report Results I->J

Caption: Workflow of HPLC analytical method validation.

Conclusion

The presented validated RP-HPLC method offers a reliable and robust approach for the determination of this compound purity. The detailed protocol and comprehensive validation data provide a solid foundation for its implementation in a quality control or research setting. While alternative methods like GC-MS exist, the HPLC method described herein is well-characterized and suitable for routine analysis.

References

A Comparative Analysis of the Biological Activities of 2-Hydroxy-4-Methoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vanillin Isomers' Performance with Supporting Experimental Data.

This guide provides a comparative overview of the biological activities of three isomers of methoxy-substituted hydroxybenzaldehyde: 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB), 4-Hydroxy-3-Methoxybenzaldehyde (vanillin), and 3-Hydroxy-4-Methoxybenzaldehyde (isovanillin). These structurally similar phenolic aldehydes, widely found in nature, exhibit a range of biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. This report summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways to aid in research and development.

Data Presentation: A Side-by-Side Look at Biological Efficacy

The following tables summarize the available quantitative data for the antioxidant and antimicrobial activities of the three isomers. The data has been compiled from various studies to provide a comparative perspective. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values should be interpreted with consideration of the different methodologies and strains used in the original research.

Table 1: Comparative Antioxidant Activity (IC50 values)

CompoundDPPH Radical Scavenging Assay (IC50)Reference
This compound9.04 mg/mL
4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)0.81 µg/mL[1]
283.76 µg/mL[2]
3-Hydroxy-4-Methoxybenzaldehyde (Isovanillin)Data not available
Ascorbic Acid (Standard)0.44 µg/mL[1]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMICReference
This compoundGram-positive bacteria100-200 µg/mL
Gram-negative bacteria125-200 µg/mL
Candida albicans150 µg/mL
Staphylococcus aureus1024 µg/mL[3]
Fusarium graminearum200 µg/mL[4]
4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)Alternaria sp.12.5-12.7 mM[5]
Fusarium sp.12.5-12.7 mM[5]
Penicillium sp.12.5-12.7 mM[5]
Aspergillus sp.20 mM[5]
3-Hydroxy-4-Methoxybenzaldehyde (Isovanillin)Data on the parent compound is limited. Derivatives have shown activity.
Isovanillin derivative (3g) vs. E. coli1.56 µg/mL[6]
Isovanillin derivative (3j) vs. E. coli6.25 µg/mL[6]

Experimental Protocols: Methodologies for Key Bioassays

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • DPPH solution (0.1 mM) is prepared by dissolving DPPH in methanol.

    • Test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Assay Procedure:

    • An aliquot of the test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • A control is prepared using methanol instead of the test solution.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum:

    • A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Assay Procedure (Broth Microdilution Method):

    • Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture and Treatment:

    • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound for a specific period.

    • Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at approximately 540 nm.

  • Data Analysis:

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture and Treatment:

    • Cancer cells of a specific cell line are cultured and seeded in a 96-well plate.

    • The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of the solubilized formazan is measured, typically between 500 and 600 nm.

    • The cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing biological activity.

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound Test Compound (Isomers) Treatment Treatment with Compound Compound->Treatment Cells Cell Lines / Microorganisms Cells->Treatment Reagents Assay Reagents Reagents->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Calculation Calculation of % Inhibition / Viability Measurement->Calculation IC50 Determination of IC50 / MIC Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

General experimental workflow for biological activity assessment.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Vanillin Vanillin Vanillin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Vanillin's inhibitory effect on the NF-κB signaling pathway.

Aldehyde_Oxidase_Inhibition cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibition Aldehyde Aldehyde (Substrate) AOX Aldehyde Oxidase (AOX) Aldehyde->AOX Acid Carboxylic Acid (Product) AOX->Acid Metabolizes Isovanillin Isovanillin Isovanillin->AOX Inhibits

Inhibition of Aldehyde Oxidase by Isovanillin.

Concluding Remarks

The compiled data suggests that all three isomers of hydroxy-methoxybenzaldehyde possess noteworthy biological activities. Vanillin has been the most extensively studied, with established antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] this compound has demonstrated significant antimicrobial and antioxidant activities, with one study suggesting it has more potent antifungal effects than vanillin.[4] Isovanillin is a known selective inhibitor of aldehyde oxidase and exhibits various biological activities including antifungal and potential anticancer properties.[7][9][10][11]

The variation in the position of the hydroxyl and methoxy groups on the benzaldehyde ring evidently influences the type and potency of the biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomer for specific therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydroxy-4-Methoxybenzaldehyde and its derivatives. The data presented is intended to aid researchers in the identification, characterization, and development of novel compounds based on this scaffold. The guide includes a summary of key spectroscopic data in tabular format, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

This compound is a naturally occurring organic compound and an isomer of vanillin, found in the root bark essential oil of Periploca sepium Bunge.[1] It serves as a valuable starting material in the synthesis of various derivatives, including Schiff bases and other heterocyclic compounds with potential applications in medicinal chemistry. Understanding the spectroscopic properties of this compound and its derivatives is crucial for confirming their structure, assessing purity, and elucidating structure-activity relationships. This guide focuses on a comparative analysis of its spectroscopic signatures using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its derivatives. It is important to note that the derivatives presented here are substituted isomers, and direct comparison should be made with consideration of the differing substitution patterns.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-H-CHO-OH-OCH₃OtherSolvent
This compound7.42 (d, J=8.5 Hz, 1H), 6.51 (dd, J=8.5, 2.3 Hz, 1H), 6.42 (d, J=2.3 Hz, 1H)9.71 (s, 1H)11.48 (s, 1H)3.86 (s, 3H)CDCl₃
2-Bromo-5-hydroxy-4-methoxybenzaldehyde7.31 (s, 1H), 6.68 (s, 1H)10.15 (s, 1H)10.89 (s, 1H)3.93 (s, 3H)CDCl₃
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde7.62 (s, 1H), 6.65 (s, 1H)10.35 (s, 1H)11.02 (s, 1H)4.01 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OAr-C (Substituted)Ar-C-H-OCH₃Solvent
This compound194.8166.3, 164.8, 114.8135.5, 105.5, 101.155.6CDCl₃
2-Bromo-5-hydroxy-4-methoxybenzaldehyde193.7159.9, 151.0, 115.7, 109.8127.5, 102.956.6CDCl₃
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde188.9161.4, 153.2, 140.9, 114.1120.3, 103.957.0CDCl₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=O)ν(C=C) aromaticν(C-O)Other
This compound~3070 (broad)~3000~1645~1610, 1575, 1480~1260, 1170
2-Bromo-5-hydroxy-4-methoxybenzaldehyde32502924165315811258
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde326031001665160012751525, 1345 (NO₂)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound231, 278, 315Ethanol
2-Bromo-5-hydroxy-4-methoxybenzaldehyde240, 285, 325Not Specified
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde250, 290, 360Not Specified

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass (m/z) of Molecular Ion [M]⁺Key Fragment Ions (m/z)
This compoundC₈H₈O₃152.15152151, 123, 95, 65
2-Bromo-5-hydroxy-4-methoxybenzaldehydeC₈H₇BrO₃231.04230/232Not Specified
5-Hydroxy-4-methoxy-2-nitrobenzaldehydeC₈H₇NO₅197.14197Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: For ¹H NMR, 16 scans were typically accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

  • Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

  • Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (typically 10-50 µg/mL) to ensure that the absorbance values were within the linear range of the instrument (0.1-1.0 AU).

  • Data Acquisition: The spectra were scanned from 200 to 400 nm.

  • Blank Correction: A cuvette containing only the solvent (ethanol) was used as a blank to zero the spectrophotometer.

Mass Spectrometry (MS)

Mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using an Electron Ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced directly into the ion source via a solid probe.

  • Ionization: The electron energy was set to 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Solid_Sample Solid Sample (for ATR-FTIR & MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FT-IR Spectroscopy (ATR) Solid_Sample->FTIR MS Mass Spectrometry (EI) Solid_Sample->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process FTIR->Process UV_Vis->Process MS->Process Structure Structure Elucidation & Confirmation Process->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the spectroscopic analysis of organic compounds.

References

Differentiating 2-Hydroxy-4-Methoxybenzaldehyde and Isovanillin: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of analytical techniques to differentiate between 2-Hydroxy-4-Methoxybenzaldehyde and its isomer, isovanillin (3-Hydroxy-4-methoxybenzaldehyde). The following sections detail the experimental data and protocols for spectroscopic and chromatographic methods that can effectively distinguish between these two compounds.

Introduction

This compound and isovanillin are structural isomers with the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ). However, the different substitution patterns on the benzene ring lead to distinct physical and chemical properties, which can be exploited for their differentiation using various analytical techniques. This guide focuses on spectroscopic methods (¹H NMR, IR, UV-Vis) and chromatographic techniques (HPLC, GC-MS) to provide a comprehensive toolkit for their unambiguous identification.

Physical and Chemical Properties

A preliminary differentiation can often be made based on the physical properties of the two isomers, particularly their melting points.

PropertyThis compoundIsovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Molecular Formula C₈H₈O₃C₈H₈O₃
Molecular Weight 152.15 g/mol 152.15 g/mol
Appearance Creamy white to beige powderWhite to tan to pink powder
Melting Point 41-43 °C[1]113-116 °C
Solubility Insoluble in waterSlightly soluble in water

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and are powerful tools for differentiating isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a highly effective method for distinguishing between this compound and isovanillin due to the different chemical environments of the aromatic protons.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton AssignmentThis compound (ppm)Isovanillin (ppm)
Aldehyde (-CHO)~9.79.827
Methoxy (-OCH₃)~3.93.968
Aromatic H (Position 3)~6.5 (d)-
Aromatic H (Position 5)~6.4 (dd)7.417 (dd)
Aromatic H (Position 6)~7.4 (d)7.440 (d)
Aromatic H (Position 2)--
Hydroxyl (-OH)~11.4 (s)6.12

Note: Specific chemical shifts for this compound can be found in various spectral databases. The values provided are approximate and may vary slightly depending on the solvent and instrument.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: The splitting patterns and chemical shifts of the aromatic protons are distinct for each isomer due to their different substitution patterns. This compound will show three aromatic protons with coupling patterns corresponding to their ortho, meta, and para relationships. Isovanillin will also show three aromatic protons, but their chemical shifts and coupling constants will differ.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is significantly different. In this compound, the intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group results in a highly deshielded proton, appearing at a much higher chemical shift compared to the hydroxyl proton in isovanillin.

Infrared (IR) Spectroscopy

IR spectroscopy can differentiate the isomers based on the vibrational frequencies of their functional groups, particularly the C-O and O-H stretching frequencies, which are influenced by the substitution pattern and intramolecular hydrogen bonding.

Table 2: Characteristic IR Absorption Peaks (cm⁻¹)

Functional GroupThis compoundIsovanillin
O-H Stretch (Intramolecularly H-bonded) Broad, ~3100-3000~3300-3100
C-H Stretch (Aromatic) ~3100-3000~3100-3000
C=O Stretch (Aldehyde) ~1650~1680
C=C Stretch (Aromatic) ~1600, 1500, 1450~1600, 1510, 1460
C-O Stretch (Aryl Ether) ~1270, 1030~1260, 1130

Key Differentiating Features in IR:

  • O-H Stretch: The O-H stretching band in this compound is typically broader and shifted to a lower wavenumber due to strong intramolecular hydrogen bonding with the aldehyde group.

  • C=O Stretch: The C=O stretching frequency of the aldehyde in this compound is also shifted to a lower wavenumber due to the same intramolecular hydrogen bonding effect.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems in the two isomers. The position of the methoxy and hydroxyl groups affects the electron density of the aromatic ring and thus the wavelength of maximum absorption (λmax).

Table 3: UV-Vis Absorption Maxima (λmax) in Methanol

Compoundλmax (nm)
This compound ~275, 315
Isovanillin ~278, 310

Note: The λmax values can vary slightly depending on the solvent.

Key Differentiating Features in UV-Vis: While the λmax values are relatively close, high-resolution spectrophotometry may reveal subtle differences in the absorption spectra that can aid in differentiation. The relative intensities of the absorption bands may also differ between the two isomers.

Chromatographic Separation

Chromatographic techniques are essential for separating mixtures of isomers and can be used for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound and isovanillin. A reversed-phase method can effectively resolve the two isomers based on their polarity differences.

Experimental Protocol for HPLC:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where both compounds have significant absorbance, for example, 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Under these conditions, the two isomers will have different retention times, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for separating and identifying these volatile isomers. The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides their mass spectra, which can be used for confirmation.

Experimental Protocol for GC-MS:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

The two isomers will exhibit different retention times. Their mass spectra will be very similar due to them being isomers, but fragmentation patterns can be compared against a library for confirmation.

Workflow for Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound and isovanillin using the analytical techniques described.

Differentiation_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Separation cluster_identification Identification Unknown_Sample Unknown Sample (Mixture or Pure Isomer) NMR 1H NMR Spectroscopy Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR UV_Vis UV-Vis Spectroscopy Unknown_Sample->UV_Vis HPLC HPLC Unknown_Sample->HPLC GC_MS GC-MS Unknown_Sample->GC_MS Compound_A This compound NMR->Compound_A Distinct aromatic signals High -OH shift Compound_B Isovanillin NMR->Compound_B Different aromatic signals Lower -OH shift IR->Compound_A Broader O-H stretch Lower C=O stretch IR->Compound_B Sharper O-H stretch Higher C=O stretch UV_Vis->Compound_A λmax ~275, 315 nm UV_Vis->Compound_B λmax ~278, 310 nm HPLC->Compound_A Specific Retention Time 1 HPLC->Compound_B Specific Retention Time 2 GC_MS->Compound_A Specific Retention Time A Mass Spectrum Confirmation GC_MS->Compound_B Specific Retention Time B Mass Spectrum Confirmation

Caption: Analytical workflow for differentiating isomers.

Conclusion

The differentiation of this compound and isovanillin can be reliably achieved through a combination of spectroscopic and chromatographic techniques. While physical properties like melting point can provide an initial indication, spectroscopic methods such as ¹H NMR and IR spectroscopy offer detailed structural information for unambiguous identification. Chromatographic methods like HPLC and GC-MS are indispensable for the separation and quantification of these isomers in a mixture. By employing the experimental approaches outlined in this guide, researchers can confidently distinguish between these two closely related compounds.

References

Comparative Analysis of Novel 2-Hydroxy-4-Methoxybenzaldehyde Analogs: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and comparative performance of novel 2-Hydroxy-4-Methoxybenzaldehyde (HMB) analogs. This document provides a detailed overview of their therapeutic potential, supported by experimental data and protocols.

This compound (HMB), a naturally occurring phenolic aldehyde, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] Its structural scaffold serves as a versatile starting point for the synthesis of novel analogs with enhanced or modified therapeutic effects. This guide presents a comparative analysis of various HMB analogs, focusing on Schiff bases, metal complexes, and chalcones, to provide researchers with a comprehensive resource for drug discovery and development.

Performance Comparison of HMB Analogs

The biological activity of HMB analogs varies significantly with their structural modifications. The introduction of different functional groups through the formation of Schiff bases or chalcones, and the coordination with metal ions, has been shown to modulate their therapeutic efficacy. The following table summarizes the quantitative performance of selected HMB analogs against various biological targets.

Compound/AnalogTarget Organism/EnzymeAssayPerformance MetricReference
This compound (HMB) Staphylococcus aureusMinimum Inhibitory Concentration (MIC)1024 µg/mL[3]
Candida albicansMinimum Inhibitory Concentration (MIC)150 µg/ml[1]
Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)100-200 µg/ml[1]
Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)125-200 µg/ml[1]
Mushroom TyrosinaseEnzyme InhibitionID50: 4.3 µg/ml (0.03 mM)[4]
Anopheles gambiae larvaeLarvicidal AssayLD50: 22 µg/mL[5]
Schiff Base of HMB and D-glucamine Aspergillus flavusAntiaflatoxigenic Activity91.4 ± 3.9% reduction of aflatoxin B1[6]
Copper(II) Complexes of HMB Schiff Base Escherichia coli, Staphylococcus aureus, Candida albicansAntimicrobial ActivityBetter activity than the free Schiff base ligand[7]
2'-Hydroxy-4'-methoxychalcone (HMC) Murine Lewis Lung CarcinomaIn vivo antitumor27.2% inhibition of tumor volume[8]
Sarcoma 180In vivo antitumor33.7% suppression in tumor weight[8]
2-Benzyloxy-4-methoxybenzaldehyde Anopheles gambiae larvaeLarvicidal AssayLD50: 10 µg/mL[5]
2-Hydroxybenzaldehyde Anopheles gambiae larvaeLarvicidal AssayLD50: 9 µg/mL[5]
2-Benzyloxybenzaldehyde Anopheles gambiae larvaeLarvicidal AssayLD50: 4.8 µg/mL[5]
Benzylphenyl ether Anopheles gambiae larvaeLarvicidal AssayLD50: 1.2 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general procedures for the synthesis and biological evaluation of HMB analogs.

Synthesis of HMB Schiff Base Analogs

Schiff bases are synthesized through the condensation reaction of this compound with a primary amine.

General Procedure:

  • An equimolar amount of this compound and the desired primary amine are dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of a weak acid or base (e.g., acetic acid or potassium hydroxide) may be added to facilitate the reaction.[9]

  • The reaction mixture is refluxed for a period ranging from 1 to 4 hours.[7][9]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent.

  • Characterization of the synthesized Schiff base is performed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized analogs against various microbial strains is determined using the broth microdilution method.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][3]

Tyrosinase Inhibition Assay

The inhibitory effect of HMB analogs on mushroom tyrosinase activity is a common method to screen for potential skin-whitening agents.

Procedure:

  • The reaction mixture contains a phosphate buffer (pH 6.8), a solution of L-DOPA (as the substrate), and the test compound at various concentrations.

  • The reaction is initiated by the addition of mushroom tyrosinase solution.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.[4]

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant potential of HMB analogs is often evaluated using radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

DPPH Assay Procedure:

  • Different concentrations of the test compound are mixed with a methanolic solution of DPPH radical.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[10]

ABTS Assay Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes). The percentage of inhibition of absorbance is calculated.[10][11]

Visualizing Synthesis and Biological Action

Diagrams are provided below to illustrate the general synthesis workflow and a relevant biological signaling pathway potentially modulated by these analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analogs HMB Analogs HMB 2-Hydroxy-4-Methoxy- benzaldehyde (HMB) Condensation Condensation Reaction HMB->Condensation Claisen_Schmidt Claisen-Schmidt Condensation HMB->Claisen_Schmidt Amine Primary Amine Amine->Condensation Metal Metal Salt Coordination Coordination Reaction Metal->Coordination Chalcone_precursor Acetophenone Chalcone_precursor->Claisen_Schmidt Schiff_Base Schiff Base Condensation->Schiff_Base Metal_Complex Metal Complex Coordination->Metal_Complex Chalcone Chalcone Claisen_Schmidt->Chalcone Schiff_Base->Coordination

Caption: General workflow for the synthesis of this compound analogs.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_cellular_response Cellular Response HMB_analog HMB Analog (e.g., Schiff Base) MAPKKK MAPKKK (e.g., ASK1) HMB_analog->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest

Caption: Potential modulation of the MAPK signaling pathway by HMB analogs leading to apoptosis.

References

A Researcher's Guide to Assessing the Purity of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison for assessing the purity of commercially available 2-Hydroxy-4-Methoxybenzaldehyde, a versatile compound used in fragrances, flavors, and as a key intermediate in pharmaceutical synthesis.[1][2][3] We will delve into common impurities, analytical methodologies for their detection, and compare the performance of this compound with its common alternatives.

Understanding Potential Impurities

The purity of commercially available this compound, typically stated as ≥98%, can be influenced by the synthetic route employed for its manufacture. A common method for the ortho-formylation of phenols is the Reimer-Tiemann reaction.[4][5] This process, while effective, can introduce several by-products.

Potential impurities may include positional isomers, unreacted starting materials, and by-products from side reactions. Based on the synthesis of the related compound vanillin and the nature of the Reimer-Tiemann reaction, likely impurities in this compound may include:

  • Positional Isomers: Such as 4-hydroxy-2-methoxybenzaldehyde.

  • Unreacted Precursors: For instance, 3-methoxyphenol.

  • Related Aldehydes and Acids: Including 2,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid.

  • By-products of Synthesis: Such as chlorinated intermediates if chloroform is used in the synthesis.[6][7][8]

Analytical Methodologies for Purity Assessment

To accurately determine the purity of this compound and identify potential impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

Table 1: Recommended Analytical Methods for Purity Assessment
TechniquePurposeKey Advantages
HPLC-UV Quantitation of this compound and known impurities.High precision and accuracy for quantitative analysis.
GC-MS Identification and quantitation of volatile impurities and by-products.High sensitivity and structural elucidation capabilities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed for the quantitative analysis of this compound and the separation of its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[9]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is effective for separating a range of phenolic compounds.[9][10] A typical starting condition could be 15-20% acetonitrile, ramping up to 80-90% to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 254 nm or 280 nm, where benzaldehyde derivatives typically exhibit strong absorbance.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Quantitation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For more accurate results, quantification against a certified reference standard is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of 50:1 for initial screening.

  • Temperature Program:

    • Initial temperature: 50-70°C, hold for 2-5 minutes.

    • Ramp: 5-10°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Identification: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST).

Performance Comparison with Alternatives

This compound is one of several isomers of hydroxy-methoxybenzaldehyde, with vanillin (4-hydroxy-3-methoxybenzaldehyde), ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), and isovanillin (3-hydroxy-4-methoxybenzaldehyde) being the most common alternatives. Their performance can vary significantly depending on the application.

Antioxidant Activity

The antioxidant potential of these compounds is a key performance metric in many applications, including cosmetics and pharmaceuticals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
CompoundConcentrationScavenging Activity (%)Reference
This compound 100 µg/mL~45%[11]
Vanillin 1 mM22.9%[12]
ortho-Vanillin 1 mM66.4%[12]

Note: Direct comparison is challenging due to different experimental conditions in the cited literature. However, the data suggests that ortho-vanillin possesses significantly higher antioxidant activity compared to vanillin.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, which is relevant for their use as preservatives or in the development of new therapeutic agents.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus100-200[11]
This compound Escherichia coli125-200[11]
This compound Candida albicans150[11]
Vanillin Staphylococcus aureus>1000[13]
Vanillin Escherichia coli>1000
Vanillin Candida albicans>1000

Note: The available data suggests that this compound has a broader and more potent antimicrobial activity compared to vanillin against the tested microorganisms.

Visualizing the Workflow and Decision Process

To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a logical framework for selecting the appropriate compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Assessment start Commercial 2-Hydroxy-4- Methoxybenzaldehyde Sample prep_hplc Prepare sample for HPLC (e.g., 1 mg/mL in mobile phase) start->prep_hplc prep_gcms Prepare sample for GC-MS (e.g., 1 mg/mL in DCM) start->prep_gcms hplc HPLC-UV Analysis (C18 column, gradient elution) prep_hplc->hplc gcms GC-MS Analysis (Non-polar column, temp. program) prep_gcms->gcms analyze_hplc Quantify purity by peak area % and compare with standard hplc->analyze_hplc analyze_gcms Identify impurities via mass spectral library search gcms->analyze_gcms report Final Purity Report (Assay %, Impurity Profile) analyze_hplc->report analyze_gcms->report selection_logic cluster_0 Application Requirements cluster_1 Compound Selection cluster_2 Recommended Compound req Define Primary Requirement (e.g., Antioxidant, Antimicrobial, Flavor) is_antioxidant High Antioxidant Activity Needed? req->is_antioxidant is_antimicrobial Broad Spectrum Antimicrobial Needed? is_antioxidant->is_antimicrobial No select_ortho ortho-Vanillin is_antioxidant->select_ortho Yes is_flavor Specific Vanilla-like Flavor Profile? is_antimicrobial->is_flavor No select_2h4mb This compound is_antimicrobial->select_2h4mb Yes is_flavor->select_2h4mb No (Consider for almond-like notes) select_vanillin Vanillin is_flavor->select_vanillin Yes

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Hydroxy-4-methoxybenzaldehyde, a crucial building block for various pharmaceuticals and fine chemicals, can be synthesized through several distinct routes. This guide provides a comparative analysis of the most common synthetic methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is a trade-off between yield, regioselectivity, reaction conditions, and the cost and toxicity of reagents. The following table summarizes the key quantitative data for the primary synthetic strategies.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Ref.
Magnesium-Mediated Ortho-Formylation 3-MethoxyphenolMgCl₂, Paraformaldehyde, Triethylamine2-24 hReflux (THF or Acetonitrile)73-97%[1][2]
Reimer-Tiemann Reaction 3-MethoxyphenolChloroform, NaOH, β-Cyclodextrin4-8 h50-7035-44%[3][4]
Duff Reaction 3-MethoxyphenolHexamethylenetetramine (HMTA), Acid (e.g., TFA, H₂SO₄)2-3 h150-160Generally low (<20%)[5][6]
Formylation with Dichloromethyl Methyl Ether/TiCl₄ 3-MethoxyphenolDichloromethyl methyl ether, TiCl₄1-2 h0 to 25~44% (as a mixture of isomers)[7]
Vilsmeier-Haack Reaction (multi-step) 3-MethoxyphenolAcetic anhydride, POCl₃, DMFMulti-step0-50~90% (overall)[8]
Methylation of 2,4-Dihydroxybenzaldehyde 2,4-DihydroxybenzaldehydeDimethyl sulfate or Methyl iodide, K₂CO₃2-3 hReflux (Acetone)78-90%[3][9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published procedures and offer a starting point for laboratory implementation.

Magnesium-Mediated Ortho-Formylation of 3-Methoxyphenol

This method is highly regioselective for the ortho-position and generally provides high yields.

Procedure: To a stirred solution of 3-methoxyphenol (20 mmol) in freshly distilled tetrahydrofuran (THF, 100 mL) in a 250 mL two-necked round-bottom flask at room temperature, add anhydrous magnesium chloride (30 mmol), paraformaldehyde (135 mmol), and triethylamine (75 mmol).[10] The reaction mixture is then heated to reflux and stirred for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[10] Upon completion, the mixture is cooled to room temperature and quenched by the addition of 1M hydrochloric acid solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[10] Purification can be achieved by flash chromatography on silica gel.

Reimer-Tiemann Reaction of 3-Methoxyphenol with Cyclodextrin

The use of β-cyclodextrin (β-CD) can improve the regioselectivity and yield of the Reimer-Tiemann reaction.

Procedure: To a solution of 3-methoxyphenol (resorcinol monomethyl ether, 2.2 mmoles) in 10 mL of water, add potassium hydroxide (44.64 mmoles) and 0.2 equivalents of β-CD (0.44 mmole).[3] The solution is stirred at 60°C, and chloroform (8.77 mmoles) is added over a period of 7 hours.[3] The reaction mixture is held at the same temperature for an additional 4-8 hours. After cooling, the reaction mixture is acidified with dilute sulfuric acid. The product can be recovered by conventional methods such as extraction with an organic solvent followed by distillation or chromatography. A yield of approximately 43.9% of this compound can be expected with this method.[3][4]

Duff Reaction of 3-Methoxyphenol

The Duff reaction is a classical method for the formylation of phenols, though it often results in lower yields compared to more modern methods.

Procedure: A mixture of 3-methoxyphenol, hexamethylenetetramine, and an acidic medium such as trifluoroacetic acid or a mixture of glycerol and boric acid is heated.[6][11] Typically, the reaction is carried out at a temperature of 150-160°C for 2 to 3 hours.[6] After the reaction is complete, the mixture is cooled and then hydrolyzed with dilute sulfuric acid. The product, this compound, is then isolated by steam distillation.[6] Yields for the Duff reaction are generally modest.

Formylation of 3-Methoxyphenol with Dichloromethyl Methyl Ether and TiCl₄

This method offers a rapid route to the product but may result in a mixture of regioisomers.

Procedure: In a reaction vessel, a solution of 3-methoxyphenol (3.21 mmol) in dichloromethane (DCM, 10 mL) is prepared. To this solution, add TiCl₄ (7.11 mmol) and dichloromethyl methyl ether (3.54 mmol).[7] The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then quenched, and the product is extracted. This method yields a mixture of this compound and its isomer, 6-hydroxy-2-methoxybenzaldehyde, with a combined yield of approximately 44%.[7] The desired product must be separated by chromatography.

Vilsmeier-Haack Reaction (via 3-acetoxyanisole)

This is a high-yielding, multi-step process.

Procedure:

  • Step 1: Acetylation of 3-Methoxyphenol: 3-Methoxyphenol is reacted with acetic anhydride in the presence of a catalyst to form 3-acetoxyanisole.

  • Step 2: Vilsmeier-Haack Formylation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at 0°C. 3-acetoxyanisole is then added to the Vilsmeier reagent, and the reaction mixture is stirred at room temperature.

  • Step 3: Hydrolysis: The reaction mixture is then poured into water and heated to around 50°C to hydrolyze the intermediate and remove the acetyl group, yielding this compound.[8] This process has been reported to achieve an overall molar yield of approximately 90.5%.[8]

Methylation of 2,4-Dihydroxybenzaldehyde

This two-step approach involves the synthesis of 2,4-dihydroxybenzaldehyde followed by selective methylation.

Procedure: 2,4-Dihydroxybenzaldehyde (7 mmoles) is refluxed with potassium carbonate (7 mmoles) in acetone (20 ml).[3] Methyl iodide (15.6 mmoles) or dimethyl sulfate is added in small portions over 2-3 hours.[3][9] After the addition is complete, the reaction mixture is acidified with dilute sulfuric acid and filtered. The filtrate is concentrated, and the product is extracted. This method can yield this compound in the range of 77.6% to 90.3%, depending on the specific conditions and methylating agent used.[3]

Visualization of Synthetic Strategies

To better understand the workflow and decision-making process in selecting a synthetic route, the following diagrams illustrate the logical relationships between the different methodologies.

G cluster_start Starting Material Selection cluster_formylation Direct Formylation Methods cluster_methylation Methylation Route Start1 3-Methoxyphenol A Magnesium-Mediated Ortho-Formylation Start1->A High Yield, High Regioselectivity B Reimer-Tiemann Reaction Start1->B Moderate Yield, Improved with β-CD C Duff Reaction Start1->C Low Yield, Classical Method D Dichloromethyl Methyl Ether / TiCl4 Start1->D Fast Reaction, Isomer Formation E Vilsmeier-Haack Reaction (multi-step) Start1->E High Overall Yield, Multi-step Start2 2,4-Dihydroxybenzaldehyde F Selective Methylation Start2->F High Yield, Two-step Process End This compound A->End B->End C->End D->End E->End F->End

Caption: Overview of synthetic pathways to this compound.

G cluster_exp Experimental Workflow: Magnesium-Mediated Ortho-Formylation step1 Step 1: Reaction Setup Add 3-Methoxyphenol, MgCl₂, Paraformaldehyde, and Triethylamine to THF step2 Step 2: Reflux Heat the mixture to reflux for 24 hours. Monitor reaction by TLC. step1->step2 step3 Step 3: Quenching & Extraction Cool to room temperature. Quench with 1M HCl. Extract with ethyl acetate. step2->step3 step4 Step 4: Isolation & Purification Dry organic layers over Na₂SO₄. Concentrate under reduced pressure. Purify by flash chromatography. step3->step4 product Final Product: This compound step4->product

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-4-Methoxybenzaldehyde (CAS No. 673-22-3), ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Gloves: Compatible, chemical-resistant gloves.[1][4]

  • Eye Protection: Chemical safety goggles or a face shield.[1][5]

  • Lab Coat: A standard lab coat or other protective clothing is required to prevent skin exposure.[5]

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][6]

Step 1: Waste Collection

  • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.[7]

  • If possible, use the original manufacturer's container for the waste, provided it is in good condition.[8][9]

  • For chemically contaminated solid waste (e.g., contaminated gloves, weigh boats, paper towels), collect it in a separate, clearly labeled container lined with a plastic bag.[9]

Step 2: Container Selection and Labeling

  • Container: The waste container must be sturdy, leak-proof, and chemically compatible with the waste.[7][10] It must have a secure, tightly closing lid.[7][8][10]

  • Labeling: Label the waste container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any other components mixed in the container.

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][10]

  • Ensure the SAA is at or near the point of waste generation.[10]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][7][8]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to schedule a pickup.[10]

  • Follow all institutional procedures for waste handover. The final disposal method will likely involve chemical incineration by a licensed facility.[4]

Accidental Spill Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][5]

  • Wear Appropriate PPE: Don a respirator if dust is generated, in addition to standard PPE.[4][5]

  • Contain the Spill: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[1][5]

  • Clean-Up: Carefully sweep up the solid material and place it into a suitable, closed container labeled for disposal.[1][3][5]

  • Decontaminate: After the material is collected, wash the spill site.[4]

  • Environmental Protection: Do not allow the product or cleanup materials to enter drains.[1]

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for storing hazardous waste in a laboratory setting, as established by regulatory guidelines. Adherence to your specific institutional policies is mandatory.

ParameterGuideline/LimitCitation(s)
Maximum Hazardous Waste Volume per SAA55 gallons[10]
Maximum Acutely Toxic Waste (P-list) per SAA1 quart (liquid) or 1 kilogram (solid)[10]
Time Limit for a Full Container in SAAMust be removed within 3 calendar days of becoming full.[8]
Time Limit for a Partially Filled ContainerMay remain in the SAA for up to 12 months from the accumulation start date, as long as volume limits are not exceeded.[8][10]
pH Range for Aqueous Drain Disposal (Not for this chemical)Between 5.5 and 10.5 (for approved substances only).[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a compatible, leak-proof waste container with a secure lid. ppe->container label_container 3. Label container with: 'Hazardous Waste', Chemical Name, Hazards container->label_container collect_waste 4. Place waste chemical/ contaminated items into container. label_container->collect_waste check_compat Is this a mixed waste stream? collect_waste->check_compat segregate Ensure no incompatible chemicals (e.g., strong oxidizers) are mixed. check_compat->segregate Yes store_saa 5. Seal container and move to Satellite Accumulation Area (SAA). check_compat->store_saa No segregate->store_saa monitor 6. Monitor container fill level and accumulation date. store_saa->monitor request_pickup 7. Arrange for pickup by EH&S or certified disposal vendor. monitor->request_pickup finish End: Waste properly disposed. request_pickup->finish

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-4-Methoxybenzaldehyde, a compound frequently used in the synthesis of various pharmaceutical agents. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name This compound
CAS Number 673-22-3
Molecular Formula C8H8O3
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4][5]
Signal Word Warning[1][4]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment when handling this compound. It is imperative to use the correct PPE to prevent exposure and ensure personal safety.

Protection Type Specific Equipment Standards/Notes
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3]Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection Compatible chemical-resistant gloves.[2][3]Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Skin and Body Protection Protective clothing to prevent skin exposure.[2][6]Lab coat or other suitable protective clothing.
Respiratory Protection Government-approved respirator (e.g., dust mask type N95).[3]Required when workplace conditions warrant, such as inadequate ventilation or potential for dust generation.[2]

Step-by-Step Handling and Emergency Protocols

Proper handling and preparedness for emergencies are crucial. The following sections provide detailed procedural guidance.

Engineering Controls and Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] The use of a fume hood or local exhaust ventilation is strongly recommended to minimize inhalation of dust or vapors.[1][3][6]

  • Avoiding Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or at the end of the workday.[1][2][3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][6]

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[3] Evacuate personnel to a safe area.[1]

  • Containment and Cleaning: Sweep up the spilled material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[1][2][3]

  • Ventilation and Site Cleaning: Ventilate the area of the spill and wash the spill site after the material has been collected.[3]

  • Environmental Precautions: Do not let the product enter drains.[1]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][3]

  • Keep the container tightly closed.[1][2][3]

Disposal:

  • Dispose of the chemical and its container as hazardous waste.[6]

  • Consult with an approved waste disposal plant and follow all local, state, and national regulations.[1][6]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat - Respirator (if needed) A->B Proceed to handling C Handling Operations - Use in well-ventilated area (fume hood) - Avoid dust generation - Avoid contact with skin and eyes B->C Enter work area D Storage - Tightly closed container - Cool, dry, well-ventilated area C->D Store unused chemical E Decontamination & Waste Disposal - Clean work area - Dispose of waste in designated hazardous waste container C->E After handling is complete G Emergency Procedures (Spill, Exposure) C->G In case of accident F Doff PPE & Personal Hygiene - Remove gloves properly - Wash hands thoroughly E->F After disposal G->E After containment & first aid

Caption: A logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-Methoxybenzaldehyde
Reactant of Route 2
2-Hydroxy-4-Methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.